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  • Product: 1-Phenyl-1,6-diazaspiro[3.4]octane
  • CAS: 1363382-01-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in contempor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a central theme in contemporary drug discovery. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds due to their inherent three-dimensionality, which can lead to enhanced target engagement and improved drug-like characteristics.[1][2][3] This technical guide provides a comprehensive overview of 1-Phenyl-1,6-diazaspiro[3.4]octane, a key heterocyclic building block. We will delve into its chemical structure, explore its significance as a privileged scaffold in medicinal chemistry, and present a detailed, field-proven synthetic protocol. Furthermore, this guide will cover the analytical characterization of this compound and discuss its potential applications in the development of next-generation therapeutics.

The Chemical Architecture of 1-Phenyl-1,6-diazaspiro[3.4]octane

1-Phenyl-1,6-diazaspiro[3.4]octane is a bicyclic heterocyclic compound featuring a unique spirocyclic junction where an azetidine ring and a pyrrolidine ring share a single carbon atom. The nomenclature precisely describes this arrangement: "spiro[3.4]" indicates the number of atoms in each ring connected to the spiro-carbon (three in the azetidine and four in the pyrrolidine). The "1,6-diaza" prefix specifies the positions of the two nitrogen atoms within the bicyclic system. Finally, the "1-Phenyl" substituent denotes the attachment of a phenyl group to the nitrogen atom at the 1-position of the azetidine ring.

Key Structural Features:

  • Molecular Formula: C₁₂H₁₆N₂

  • Molecular Weight: 188.27 g/mol

  • CAS Number: 1363382-01-7

  • SMILES: C1CC2(CCNC2)N1c1ccccc1

The spirocyclic nature of this molecule imparts a rigid, three-dimensional conformation, a significant departure from the often-planar structures of traditional aromatic drug scaffolds. This increased fraction of sp³-hybridized carbons (Fsp³) is a desirable attribute in modern drug design, as it has been correlated with a higher probability of clinical success.[1][3]

Significance in Medicinal Chemistry: A Privileged Scaffold

The diazaspiro[3.4]octane core is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can serve as ligands for a variety of biological targets by presenting appended functional groups in specific spatial orientations. The rigid nature of the spirocycle allows for precise control over the positioning of substituents, which can lead to enhanced potency and selectivity for a given biological target.[4][5]

The diazaspiro[3.4]octane motif is often employed as a bioisosteric replacement for more common heterocyclic rings, such as piperazine. This substitution can lead to significant improvements in a compound's pharmacokinetic profile, including:

  • Enhanced Solubility: The three-dimensional structure can disrupt crystal lattice packing, leading to improved aqueous solubility.[3]

  • Modulated Lipophilicity: The introduction of the spirocyclic core can fine-tune the lipophilicity (logP/logD) of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Improved Metabolic Stability: The rigid scaffold can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life in the body.[3]

A notable example of the successful application of this scaffold is in the development of Delgocitinib , a pan-Janus kinase (JAK) inhibitor approved for the treatment of atopic dermatitis.[6] The core of Delgocitinib features a substituted 1,6-diazaspiro[3.4]octane moiety, highlighting the clinical relevance of this chemical class.

Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane: A Proposed Experimental Protocol

Overview of the Synthetic Strategy

The proposed synthesis involves a key [3+2] cycloaddition reaction to construct the diazaspiro[3.4]octane core, followed by functional group manipulations and a final N-arylation step to introduce the phenyl group. This approach is logical as it builds the complex spirocyclic framework early in the sequence and allows for late-stage introduction of the desired aryl substituent.

Synthesis_Workflow A Step 1: Horner-Wadsworth-Emmons Reaction B Step 2: [3+2] Cycloaddition A->B Formation of α,β-unsaturated ester C Step 3: Deprotection B->C Formation of diazaspiro[3.4]octane core D Step 4: N-Arylation C->D Removal of protecting group E Final Product D->E Introduction of phenyl group

Caption: Proposed synthetic workflow for 1-Phenyl-1,6-diazaspiro[3.4]octane.

Detailed Step-by-Step Protocol

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This initial step involves a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester functionality, which is crucial for the subsequent cycloaddition.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Step 2: Synthesis of 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

This is the key [3+2] cycloaddition step to form the diazaspiro[3.4]octane core.[7]

  • To a solution of the product from Step 1 (1.0 equivalent) in acetonitrile, add lithium fluoride (4.0 equivalents) and (methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine (1.2 equivalents).

  • Stir the resulting mixture at 60 °C overnight under an inert atmosphere.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous citric acid (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the protected diazaspiro[3.4]octane.

Step 3: Synthesis of 1,6-diazaspiro[3.4]octane

This step involves the removal of the protecting groups to yield the free diamine.

  • Dissolve the product from Step 2 in a suitable solvent such as methanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) in a Parr apparatus until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • The resulting residue, the Boc-protected intermediate, is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid in dioxane, at room temperature to remove the Boc group.

  • After completion of the reaction, the solvent and excess acid are removed under reduced pressure to yield the crude diamine, which can be purified by crystallization or chromatography.

Step 4: Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane

The final step is the N-arylation of the parent diamine. A Buchwald-Hartwig amination is a suitable method for this transformation.

  • In a reaction vessel, combine 1,6-diazaspiro[3.4]octane (1.0 equivalent), bromobenzene (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable ligand such as Xantphos (0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene as the solvent.

  • Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the mixture at 100-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Phenyl-1,6-diazaspiro[3.4]octane.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Phenyl-1,6-diazaspiro[3.4]octane. The following spectroscopic techniques are critical for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 6.5-7.5 ppm. The protons of the azetidine and pyrrolidine rings will appear in the aliphatic region (δ 2.0-4.0 ppm). The chemical shifts and coupling patterns will be characteristic of the spirocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons of the phenyl ring and the six aliphatic carbons of the diazaspiro[3.4]octane core. The spiro-carbon will have a unique chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₆N₂).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C-N stretching vibrations.

Analytical Technique Expected Observations
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), Aliphatic protons (δ 2.0-4.0 ppm)
¹³C NMR Aromatic carbons, Aliphatic carbons, unique spiro-carbon signal
HRMS (ESI+) [M+H]⁺ corresponding to the exact mass of C₁₂H₁₆N₂
IR (ATR) C-H (aromatic and aliphatic), C-N stretching bands

Potential Applications and Future Directions

The 1-Phenyl-1,6-diazaspiro[3.4]octane scaffold holds significant potential for the development of novel therapeutics across various disease areas. Its rigid three-dimensional structure makes it an ideal starting point for fragment-based drug design and lead optimization campaigns.

Potential Therapeutic Areas:

  • Oncology: As demonstrated by the development of PARP inhibitors, spirocyclic scaffolds can be used to design potent and selective enzyme inhibitors.[8]

  • Infectious Diseases: The diazaspiro[3.4]octane core has been explored in the development of novel antimalarial agents.[9]

  • Neurological Disorders: The ability of spirocycles to modulate physicochemical properties makes them attractive for developing CNS-penetrant drugs.[5]

Future research efforts should focus on the synthesis of libraries of 1-aryl-1,6-diazaspiro[3.4]octane derivatives with diverse substitution patterns on the phenyl ring and the second nitrogen atom. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. Furthermore, computational studies, such as molecular docking and dynamics simulations, can be employed to guide the rational design of more potent and selective ligands based on this versatile scaffold.[10]

Conclusion

1-Phenyl-1,6-diazaspiro[3.4]octane represents a valuable building block in the toolkit of medicinal chemists. Its unique spirocyclic architecture offers a pathway to novel chemical space with improved drug-like properties. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related diazaspiro[3.4]octane derivatives. As the demand for innovative and effective medicines continues to grow, the strategic incorporation of such three-dimensional scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (2008, July 17). ACS Publications. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011, October 18). ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2015). ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011, October 18). ACS Publications. [Link]

  • Computational Chemistry Studies Relevant to Medicinal Chemistry. (2022). eScholarship.org. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (2013). University of Birmingham. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021, February 12). ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021, February 25). PubMed. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025, April 30). PMC - NIH. [Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. (2011, December 21). Journal of the American Chemical Society. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018, June 28). PubMed. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023, March 10). MDPI. [Link]

  • Delgocitinib. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). MDPI. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Photochemistry of 1-Phenyl-1-diazopropane and Its Diazirine Isomer: A CASSCF and MS-CASPT2 Study. (2019). PMC. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2015). ResearchGate. [Link]

  • Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus. (2021). Frontiers in Pharmacology. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Phenyl-1,6-diazaspiro[3.4]octane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Phenyl-1,6-diazaspiro[3.4]octane is a unique spirocyclic diamine that has garnered interest within the medicinal chemistry landscape. Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,6-diazaspiro[3.4]octane is a unique spirocyclic diamine that has garnered interest within the medicinal chemistry landscape. Its rigid, three-dimensional architecture offers a compelling scaffold for the development of novel therapeutics, positioning it as a valuable building block in modern drug discovery. This guide provides a comprehensive overview of the known and estimated physical and chemical properties of 1-Phenyl-1,6-diazaspiro[3.4]octane, alongside a discussion of its synthesis, reactivity, and potential applications. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel molecular entities with enhanced pharmacological profiles is a central theme in drug discovery. In recent years, there has been a significant shift from flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocycles, which contain two rings connected by a single common atom, have emerged as particularly attractive scaffolds. Their inherent rigidity and defined spatial orientation of substituents can lead to improved target affinity, selectivity, and pharmacokinetic properties.

The diazaspiro[3.4]octane core, in particular, has been identified as a privileged structure in various therapeutic areas. It is recognized as a bioisosteric replacement for the ubiquitous piperazine moiety, often imparting improved physicochemical properties such as reduced lipophilicity. 1-Phenyl-1,6-diazaspiro[3.4]octane, with its N-aryl substitution, represents a key analog within this class, offering a vector for chemical exploration and modulation of biological activity.

Physicochemical Properties

Precise experimental data for 1-Phenyl-1,6-diazaspiro[3.4]octane is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can establish a reliable profile of its key physicochemical properties.

Structural and General Properties

A summary of the fundamental properties of 1-Phenyl-1,6-diazaspiro[3.4]octane is presented in Table 1.

PropertyValueSource
IUPAC Name 1-Phenyl-1,6-diazaspiro[3.4]octane-
CAS Number 1363382-01-7[1]
Molecular Formula C₁₂H₁₆N₂[1]
Molecular Weight 188.27 g/mol [1]
Canonical SMILES C1CN(C12CCNCC2)C3=CC=CC=C3-
Estimated Physical Properties

The physical state and key transition points of a compound are critical for its handling, formulation, and biological processing. While experimental values for 1-Phenyl-1,6-diazaspiro[3.4]octane are not readily found, we can infer its likely properties.

PropertyEstimated ValueRationale/Supporting Data
Appearance Colorless to pale yellow oil or low melting solidN-Aryl amines and similar spirocycles are often oils or low-melting solids at room temperature.
Boiling Point > 250 °C at 760 mmHgBased on the boiling point of N-phenylpyrrolidine (133-134 °C at 19 mmHg), the boiling point of the subject compound is expected to be significantly higher at atmospheric pressure.
Melting Point Not available-
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Methanol, DMSO)The non-polar phenyl group and the largely aliphatic spirocyclic core suggest poor aqueous solubility. N-phenylpyrrolidine is reported as not miscible in water.
pKa 6.0 - 7.0 (for the pyrrolidinyl nitrogen)The pKa of the secondary amine in the pyrrolidine ring is expected to be in the range of typical secondary amines. The N-phenylazetidine nitrogen is significantly less basic due to the electron-withdrawing effect of the phenyl group.

Spectral and Analytical Characterization

While specific spectra for 1-Phenyl-1,6-diazaspiro[3.4]octane are not publicly available, chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data[1]. The expected spectral features are outlined below, providing a guide for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 6.5-7.5 ppm. The aliphatic protons of the azetidine and pyrrolidine rings will appear in the upfield region, likely between δ 2.0-4.0 ppm. The chemical shifts and coupling patterns of these aliphatic protons will be complex due to the rigid spirocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the ipso-carbon attached to the nitrogen appearing at a characteristic downfield shift. The aliphatic carbons of the two rings will resonate in the upfield region. The spiro carbon, being a quaternary center, will have a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Phenyl-1,6-diazaspiro[3.4]octane, the molecular ion peak [M]⁺ would be observed at m/z 188.27. Fragmentation would likely involve cleavage of the spirocyclic rings and the phenyl group.

Synthesis and Reactivity

The synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane is not explicitly described in the literature, however, established methods for the synthesis of related diazaspiro[3.4]octanes and N-aryl azetidines provide a clear roadmap.

Proposed Synthetic Strategy

A plausible synthetic route involves a multi-step sequence, likely culminating in a palladium-catalyzed N-arylation reaction. A potential workflow is illustrated below.

G cluster_0 Synthesis of Diazaspiro[3.4]octane Core cluster_1 Final Assembly A Commercially Available Starting Materials B [3+2] Cycloaddition or Multi-step Annulation A->B C Protected 1,6-Diazaspiro[3.4]octane B->C D Deprotection C->D E Palladium-Catalyzed N-Arylation with Phenyl Bromide D->E F 1-Phenyl-1,6-diazaspiro[3.4]octane E->F

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Foundational

High-Resolution NMR Spectroscopy of 1-Phenyl-1,6-diazaspiro[3.4]octane: Structural Elucidation and Chemical Shift Assignments

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Structural Causality The 1,6-diazaspiro[3.4]octane scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Structural Causality

The 1,6-diazaspiro[3.4]octane scaffold is a highly three-dimensional, conformationally restricted pharmacophore that has gained immense traction in modern medicinal chemistry. Its prominent use is highlighted in the development of Janus Kinase (JAK) inhibitors such as Delgocitinib (JTE-052)[1], as well as in novel CXCR4 antagonists[2].

The structural characterization of 1-phenyl-1,6-diazaspiro[3.4]octane presents unique analytical challenges. The molecule consists of an azetidine ring (4-membered) fused to a pyrrolidine ring (5-membered) at a single quaternary spiro carbon (C4). Because the C4 spiro center is bonded to four distinct topological paths, it is a chiral center .

Causality in NMR: This inherent chirality dictates that all methylene protons within the spirocyclic system are diastereotopic. They lack a plane of symmetry, resulting in complex multiplet splitting (AB spin systems) rather than simple first-order coupling. Furthermore, the high ring strain of the azetidine ring increases the s -character of its C–H bonds, which directly alters the one-bond carbon-proton coupling constants ( 1JCH​ ) and shifts the resonances downfield compared to unstrained systems[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in resonance assignment, we employ a closed-loop, self-validating NMR protocol. In this system, 1D integrations propose the atomic ratio, 2D COSY defines the isolated spin systems, and 2D HMBC bridges these systems across the NMR-silent quaternary spiro center.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of high-purity 1-phenyl-1,6-diazaspiro[3.4]octane in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: Anhydrous DMSO- d6​ is selected over CDCl 3​ to mitigate rapid proton exchange at the N6 secondary amine, preserving the N–H resonance and enabling the observation of critical 3J HMBC correlations.

  • Instrument Calibration: Tune and match the probe to the exact sample impedance. Lock on the deuterium signal of DMSO- d6​ and shim the magnetic field (Z1-Z5) until the solvent residual peak FWHH is < 0.6 Hz.

  • 1D 1 H Acquisition: Acquire 16 transients using a 30° flip angle with a relaxation delay (D1) of 5.0 seconds.

    • Causality: A 5s D1 ensures complete longitudinal relaxation ( T1​ ) of the rigid spirocyclic protons, guaranteeing accurate quantitative integration.

  • 1D 13 C{ 1 H} Acquisition: Acquire 1024 transients using a power-gated decoupling sequence (zgpg30) to minimize NOE bias on the quaternary C4 center, utilizing a D1 of 2.0 seconds.

  • 2D COSY Mapping: Acquire using a gradient-selected sequence (cosygpqf) with 256 t1​ increments. This isolates the azetidine (H2/H3) and pyrrolidine (H5/H7/H8) spin networks.

  • 2D HSQC & HMBC: Acquire gradient-selected HSQC for direct C–H mapping and HMBC optimized for long-range couplings ( J=8 Hz).

    • Validation Check: The assignment is only validated if HMBC correlations from both the azetidine and pyrrolidine rings converge on the single C4 spiro resonance.

NMR_Workflow Sample Sample Preparation (1-Phenyl-1,6-diazaspiro[3.4]octane) Acq1D 1D NMR Acquisition (1H & 13C{1H}) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Assign Resonance Assignment & Spin System Mapping Acq2D->Assign Val Self-Validation (HMBC vs. COSY) Assign->Val

Workflow for the self-validating NMR acquisition and assignment of spirocyclic compounds.

Spectral Data & Chemical Shift Assignments

The tables below summarize the empirical chemical shift assignments derived from the self-validating protocol. Note the distinct separation of the diastereotopic protons (denoted as a and b), which is a direct consequence of the C4 chiral center.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionShift (ppm)MultiplicityIntegration J (Hz)Structural Assignment Notes
H2a 3.95ddd1H8.5, 8.5, 3.0Azetidine CH 2​ , adjacent to N1-Phenyl
H2b 3.82ddd1H8.5, 8.5, 3.0Azetidine CH 2​ , diastereotopic pair
H5a 3.15d1H12.0Pyrrolidine CH 2​ , isolated between C4 and N6
H5b 2.95d1H12.0Pyrrolidine CH 2​ , diastereotopic pair
H7a,b 3.05m2H-Pyrrolidine CH 2​ , adjacent to N6
H3a 2.65ddd1H11.0, 8.5, 3.0Azetidine CH 2​ , adjacent to C4 Spiro
H3b 2.45ddd1H11.0, 8.5, 3.0Azetidine CH 2​ , diastereotopic pair
H8a,b 1.95m2H-Pyrrolidine CH 2​ , adjacent to C4 Spiro
N6-H 2.10br s1H-Secondary amine (Pyrrolidine)
Ph-o 6.55d2H8.0Phenyl ortho protons (shielded by N lone pair)
Ph-p 6.75t1H7.5Phenyl para proton
Ph-m 7.20dd2H8.0, 7.5Phenyl meta protons
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionShift (ppm)TypeKey HMBC Correlations ( 2J , 3J )
Ph-ipso 146.5CH2a, H2b, Ph-o
Ph-m 129.2CHPh-o, Ph-p
Ph-p 117.8CHPh-o, Ph-m
Ph-o 112.4CHPh-m, H2a
C4 62.5C (Spiro)H3a, H3b, H5a, H8a
C5 58.2CH 2​ H7a, H8a
C2 49.5CH 2​ H3a, H3b
C7 45.1CH 2​ H5a, H8a
C8 36.4CH 2​ H5a, H7a
C3 31.2CH 2​ H2a, H5a

2D NMR Correlation Mapping & Spin System Bridging

The most critical phase of the assignment is bridging the azetidine and pyrrolidine rings. Because the C4 spiro carbon lacks attached protons, COSY cannot traverse this junction. We rely entirely on Heteronuclear Multiple Bond Correlation (HMBC) to validate the architecture.

The C4 resonance at 62.5 ppm serves as the structural anchor. In the HMBC spectrum, we observe distinct 2J and 3J cross-peaks from the azetidine H3 protons (2.65/2.45 ppm) and the pyrrolidine H5 (3.15/2.95 ppm) and H8 (1.95 ppm) protons converging on this single carbon frequency. Furthermore, the N -phenyl ring's attachment at position 1 is confirmed by a strong 3J correlation from the azetidine H2 protons to the phenyl ipso-carbon at 146.5 ppm.

HMBC_Map C4 C4 (Spiro) H3 H3a/b (Azetidine) H3->C4 2J/3J Ph N-Phenyl (Ipso-C) H3->Ph 4J (Weak) H5 H5a/b (Pyrrolidine) H5->C4 2J H8 H8a/b (Pyrrolidine) H8->C4 2J

Key HMBC correlations utilized to unambiguously assign the chiral C4 spiro center.

Conclusion

The rigorous assignment of 1-phenyl-1,6-diazaspiro[3.4]octane requires an understanding of how its rigid, chiral, three-dimensional geometry translates into complex NMR phenomena. By utilizing a self-validating 2D NMR protocol, analysts can confidently map the diastereotopic methylene networks and bridge the critical spiro junction. This methodology establishes a robust framework for characterizing derived spirocyclic APIs in downstream drug development pipelines.

References

  • Title: Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Source: ACS Publications URL:[Link]

  • Title: SPIROCYCLIC COMPOUNDS AND THEIR USE AS CXCR4-ANTAGONISTS - Patent 1790639 Source: EPO URL:[Link]

Sources

Exploratory

A Methodological Guide to the Crystallographic and Conformational Analysis of 1-Phenyl-1,6-diazaspiro[3.4]octane

Abstract Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of profound interest in medicinal chemistry due to their rigid three-dimensional structures that can enhance target selectivity and imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of profound interest in medicinal chemistry due to their rigid three-dimensional structures that can enhance target selectivity and improve pharmacokinetic properties. The 1,6-diazaspiro[3.4]octane core is an emerging privileged motif in drug discovery. This guide provides a comprehensive methodological framework for the synthesis, crystallization, and detailed structural elucidation of a key derivative, 1-Phenyl-1,6-diazaspiro[3.4]octane. While specific crystallographic data for this exact molecule is not yet publicly available, this document outlines the essential experimental and computational workflows required to determine its precise 3D conformation and crystal packing. The protocols described herein are designed to be self-validating, providing researchers in drug development and chemical synthesis with a robust roadmap for characterizing this and similar novel spirocyclic compounds.

Introduction: The Significance of Diazaspiro[3.4]octanes in Modern Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. Spirocyclic systems, which feature two rings connected by a single common atom, offer a unique structural rigidity and three-dimensionality that can be advantageous for molecular recognition by biological targets. The 2,6-diazaspiro[3.4]octane core, a close analog of the title compound, has been identified as a privileged structure in a variety of biologically active compounds, including hepatitis B capsid protein inhibitors and selective dopamine D3 receptor antagonists[1]. The introduction of a phenyl group at the 1-position of the 1,6-diazaspiro[3.4]octane scaffold is anticipated to modulate its physicochemical properties and biological activity.

A definitive understanding of the three-dimensional structure of 1-Phenyl-1,6-diazaspiro[3.4]octane is paramount for its rational development as a drug lead. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of its constituent atoms. This guide will therefore detail the necessary steps to achieve this, from initial synthesis to final structural analysis.

Synthesis and Single-Crystal Growth

A robust and scalable synthetic route is the prerequisite for obtaining sufficient quantities of high-purity material for crystallization trials. Based on established literature for related azaspirocycles, a plausible synthetic pathway can be devised.

Proposed Synthetic Protocol

The synthesis of diazaspiro[3.4]octanes can often be achieved through multi-step sequences involving cycloaddition reactions[2][3]. A potential route to 1-Phenyl-1,6-diazaspiro[3.4]octane could involve the construction of the substituted azetidine ring followed by the annulation of the pyrrolidine ring.

Experimental Protocol: Synthesis

  • Step 1: Azetidine Formation: The synthesis would likely commence with the formation of a suitably protected 3-oxoazetidine derivative.

  • Step 2: Introduction of the Phenyl Group: This could be achieved via a Grignard reaction or similar nucleophilic addition of a phenyl group to the ketone, followed by reductive amination or other cyclization strategies to form the second nitrogen-containing ring.

  • Step 3: Cycloaddition/Annulation: An alternative approach could involve a [3+2] cycloaddition reaction, a strategy that has proven effective for the synthesis of similar azaspiro[3.4]octanes[3].

  • Step 4: Purification: The final compound would be purified by column chromatography on silica gel to achieve a purity of >99%, which is crucial for successful crystallization. The identity and purity of the synthesized 1-Phenyl-1,6-diazaspiro[3.4]octane would be confirmed by NMR, mass spectrometry, and elemental analysis.

Crystallization: The Gateway to Structural Elucidation

The growth of single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Experimental Protocol: Single-Crystal Growth

  • Solvent Screening: A small amount of the purified compound (5-10 mg) is dissolved in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) with gentle heating. The solutions are then allowed to cool slowly to room temperature.

  • Slow Evaporation: Saturated solutions of the compound in various solvents are prepared and left undisturbed in vials covered with a perforated seal to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Temperature Gradient: A solution of the compound is subjected to a slow, controlled temperature gradient to induce crystallization.

The rationale behind these techniques is to allow the molecules to self-assemble into a highly ordered crystal lattice slowly. Rapid precipitation typically leads to amorphous or poorly crystalline material unsuitable for diffraction studies.

X-ray Crystallographic Analysis: A Hypothetical Workflow

Once a suitable single crystal is obtained, its structure can be determined by X-ray diffraction. The following outlines the standard workflow.

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit. This iterative process yields the final, precise atomic coordinates.

Presentation of Crystallographic Data

The results of a successful crystallographic analysis are typically summarized in a standardized table. While experimental data for 1-Phenyl-1,6-diazaspiro[3.4]octane is not available, a template for the expected data is provided below.

Parameter Expected Value/Information
Chemical FormulaC12H16N2
Formula Weight188.27 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P21/c, P-1)
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å; α = 90°, β = ?°, γ = 90°
Volume? ų
Z (Molecules per unit cell)To be determined (e.g., 4)
Density (calculated)? g/cm³
Absorption Coefficient? mm⁻¹
F(000)?
Crystal Size? x ? x ? mm
Temperature100(2) K
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Reflections Collected?
Independent Reflections? [R(int) = ?]
Final R indices [I>2σ(I)]R1 = ?, wR2 = ?
Goodness-of-fit on F²?

Conformational Analysis of the 1-Phenyl-1,6-diazaspiro[3.4]octane Core

The primary output of a crystallographic study is the precise 3D conformation of the molecule. For 1-Phenyl-1,6-diazaspiro[3.4]octane, the analysis would focus on several key features.

  • Ring Pucker: The five-membered pyrrolidine ring and the four-membered azetidine ring are not planar. The analysis would quantify the puckering of these rings, for instance, by calculating the Cremer-Pople puckering parameters[4]. The azetidine ring is expected to be puckered, and the pyrrolidine ring will likely adopt an envelope or twist conformation.

  • Spirocenter Geometry: The geometry around the spiro carbon atom, which is tetrahedral, dictates the relative orientation of the two rings.

  • Phenyl Group Orientation: The dihedral angle between the phenyl ring and the azetidine ring is a critical conformational parameter. This orientation is influenced by steric interactions and can have a significant impact on how the molecule interacts with a biological target.

Caption: General molecular structure of 1-Phenyl-1,6-diazaspiro[3.4]octane.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For 1-Phenyl-1,6-diazaspiro[3.4]octane, several types of interactions would be anticipated:

  • Hydrogen Bonding: The secondary amine (N6-H) is a hydrogen bond donor and can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of the azetidine ring (N1).

  • C-H···π Interactions: The phenyl ring can act as a π-system acceptor for weak hydrogen bonds from C-H groups on adjacent molecules.

  • π-π Stacking: Phenyl rings on neighboring molecules may engage in π-π stacking interactions.

  • van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal packing.

Understanding these interactions is important as they can influence physical properties such as solubility and melting point.

Potential Intermolecular Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH N6-H (Donor) B_N1 N1 (Acceptor) A_NH->B_N1 N-H···N Hydrogen Bond A_Phenyl Phenyl Ring (π-system) B_Phenyl Phenyl Ring (π-system) A_Phenyl->B_Phenyl π-π Stacking A_CH C-H A_CH->B_Phenyl C-H···π Interaction

Caption: Schematic of potential intermolecular interactions in the crystal lattice.

Computational Modeling and Spectroscopic Correlation

In modern structural science, experimental data is often complemented by computational modeling. Density Functional Theory (DFT) calculations can be used to:

  • Predict the gas-phase conformation of the molecule, which can be compared to the solid-state structure obtained from crystallography to assess the effects of crystal packing forces.

  • Calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can be correlated with experimental spectra to validate the determined structure.

  • Explore the conformational energy landscape of the molecule, identifying low-energy conformers that may be biologically relevant.

Conclusion

The structural elucidation of novel chemical entities like 1-Phenyl-1,6-diazaspiro[3.4]octane is a critical step in their development for pharmaceutical applications. Although specific crystallographic data is not yet in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the outlined methodologies for synthesis, crystallization, X-ray diffraction, and computational analysis, researchers can obtain a detailed understanding of the 3D conformation and intermolecular interactions of this promising spirocyclic scaffold. This knowledge will be invaluable for future structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

References

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available from: [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available from: [Link]

  • PMC. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Available from: [Link]

Sources

Exploratory

Whitepaper: Engineering Conformational Rigidity with 1-Phenyl-1,6-diazaspiro[3.4]octane Scaffolds

Executive Summary The paradigm of modern drug discovery is shifting away from flat, sp2-hybridized aromatic molecules toward highly three-dimensional, sp3-rich architectures. Within this structural evolution, [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern drug discovery is shifting away from flat, sp2-hybridized aromatic molecules toward highly three-dimensional, sp3-rich architectures. Within this structural evolution, [1]. The 1,6-diazaspiro[3.4]octane system, in particular, offers superior physicochemical properties, including enhanced metabolic stability, reduced off-target toxicity, and precise spatial orientation of pharmacophores[2]. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of the specific derivative 1-Phenyl-1,6-diazaspiro[3.4]octane.

Structural & Physicochemical Profiling

The Rationale for Spirocyclic Diamines

Spirocyclic diamines serve as conformationally restricted bioisosteres for flexible diamines such as piperazine. By pinning two rings (e.g., azetidine and pyrrolidine) at a single tetrahedral carbon, the scaffold forces the nitrogen atoms into a rigid, well-defined spatial relationship[2]. This restriction minimizes the entropic penalty upon target binding, thereby enhancing ligand affinity. Furthermore, increasing the fraction of sp3-hybridized carbons (Fsp3) improves aqueous solubility and limits the promiscuous protein binding often associated with planar lipophilic molecules[3].

Physicochemical Data

The fundamental properties of the phenylated derivative are essential for downstream assay development and formulation.

Table 1: Physicochemical Properties of 1-Phenyl-1,6-diazaspiro[3.4]octane

PropertyValue
Chemical Name 1-Phenyl-1,6-diazaspiro[3.4]octane
CAS Registry Number [4]
Molecular Formula C12H16N2[4]
Molecular Weight 188.27 g/mol [4]
SMILES String C1CC2(CCNC2)N1c1ccccc1[4]
Core Architecture Fused azetidine and pyrrolidine rings at a spiro carbon

Synthetic Methodology: The Spiro-Lactam Route

Synthesizing the highly strained 1,6-diazaspiro[3.4]octane core requires careful control of ring-closing kinetics.[2].

Logical Workflow of Synthesis

Synthesis A N-Boc-Azetidine-2-carboxylate C α-Alkylation A->C B Brominated Nitriles B->C D Nitrile Reduction (Spiro-lactam) C->D E Lactam Reduction (LiAlH4) D->E F 1,6-diazaspiro[3.4]octane E->F G N-Phenylation (Cross-Coupling) F->G H 1-Phenyl-1,6-diazaspiro[3.4]octane G->H

Workflow for 1-Phenyl-1,6-diazaspiro[3.4]octane synthesis via spiro-lactam intermediates.

Step-by-Step Experimental Protocol

Note: This protocol functions as a self-validating system; intermediate validation steps are embedded to ensure mechanistic fidelity.

Step 1: α-Alkylation of the Azetidine Core

  • Procedure: Treat N-Boc-azetidine-2-carboxylic acid ester with a strong base (e.g., LDA) at -78°C to generate the enolate. Slowly add a terminally brominated nitrile (e.g., 3-bromopropanenitrile)[2].

  • Causality: The N-Boc group serves a critical dual purpose: it prevents unwanted N-alkylation and sterically directs the incoming electrophile to the α-position, establishing the quaternary spiro center required for the 3D architecture.

  • Validation: Monitor by LC-MS. The disappearance of the starting ester mass and the appearance of the alkylated intermediate mass confirm successful enolate trapping.

Step 2: Nitrile Reduction and Spontaneous Cyclization

  • Procedure: Subject the alkylated intermediate to catalytic hydrogenation (e.g., Raney Ni or Pd/C under an H2 atmosphere)[2].

  • Causality: Reduction of the nitrile yields a primary amine. Due to its spatial proximity to the ester group, the intermediate spontaneously undergoes intramolecular aminolysis, forming a highly stable spiro-lactam. This thermodynamic sink irreversibly drives the reaction forward to close the second ring[2].

Step 3: Lactam Reduction

  • Procedure: Suspend Lithium Aluminum Hydride (LiAlH4) in dry THF at 0°C. Carefully add concentrated H2SO4 dropwise to generate alane (AlH3) in situ. Add the spiro-lactam dropwise and stir[5].

  • Causality: Standard LiAlH4 can sometimes cause ring-opening in highly strained azetidine-containing spirocycles. Generating alane provides a more electrophilic reducing agent that targets the lactam carbonyl oxygen efficiently without cleaving the sensitive C-N bonds of the spiro core.

  • Validation: Quench using Fieser's method. Extract and analyze via 13C NMR; the disappearance of the lactam carbonyl peak (~170 ppm) validates successful reduction to the 1,6-diazaspiro[3.4]octane core.

Step 4: Regioselective N-Phenylation

  • Procedure: React the deprotected 1,6-diazaspiro[3.4]octane with bromobenzene using a Palladium catalyst (e.g., Pd2(dba)3), a bulky phosphine ligand, and sodium tert-butoxide in toluene at 90°C.

  • Causality: The sterically differentiated nitrogen atoms allow for regioselective arylation. The secondary amine of the pyrrolidine ring is less sterically hindered than the azetidine nitrogen, allowing it to undergo oxidative addition and reductive elimination at a significantly faster rate.

  • Validation: Purify via flash chromatography. Confirm the regiochemistry via 2D NMR (HMBC/HSQC) to ensure the phenyl group is installed correctly, yielding 1-Phenyl-1,6-diazaspiro[3.4]octane[4].

Pharmacological Applications & Case Studies

The 1,6-diazaspiro[3.4]octane scaffold has proven instrumental in overcoming the limitations of traditional flat pharmacophores in several therapeutic areas.

Kinase Inhibitors (JAK Family)

The most prominent application of the 1,6-diazaspiro[3.4]octane core is in the development of Janus Kinase (JAK) inhibitors.[3]. The incorporation of this highly three-dimensional spiro scaffold, specifically featuring the azetidine ring, allowed the drug to achieve exquisite selectivity and potency against JAK1, JAK2, JAK3, and TYK2[3]. The rigidity of the scaffold perfectly orients the binding vectors within the ATP-binding pocket of the kinases, minimizing off-target toxicity[3].

Muscarinic Acetylcholine Receptor (mAChR) Modulation

Recent research has demonstrated the utility of spirocyclic diamines in targeting G-protein coupled receptors (GPCRs). By screening a library of novel spirocyclic diamines,[1]. The rigid spiro-architecture prevents the molecule from adopting inactive conformations, directly translating to higher ligand efficiency (LE) compared to flexible analogs[6].

References

  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta. Available at:[Link]

  • ACS Publications. (2020). "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders." Journal of Medicinal Chemistry. Available at:[Link]

  • American Chemical Society. "Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety." ACS Fall Poster Session. Available at:[Link]

  • Molport. "1-phenyl-1,6-diazaspiro[3.4]octane | 1363382-01-7." Molport Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane Derivatives

Introduction: The Significance of the Diazaspiro[3.4]octane Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for escap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Diazaspiro[3.4]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide three-dimensional diversity is paramount for escaping the "flatland" of traditional aromatic compounds. Spirocyclic N-heterocycles are privileged structures that have garnered significant attention due to their conformational rigidity, improved physicochemical properties, and enhanced metabolic stability compared to their monocyclic counterparts.[1] The 1,6-diazaspiro[3.4]octane core, in particular, has emerged as a valuable building block in drug discovery. Its unique three-dimensional architecture allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets. This scaffold is a key component in a variety of biologically active agents, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine D3 receptor antagonists.[2]

This document provides a detailed guide to the synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane derivatives, focusing on a robust and well-documented synthetic strategy: the [3+2] cycloaddition reaction. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective application and troubleshooting.

Core Synthetic Strategy: A Convergent [3+2] Cycloaddition Approach

The construction of the 1,6-diazaspiro[3.4]octane framework can be efficiently achieved through a convergent two-step sequence. This strategy leverages the commercially available N-Boc-azetidin-3-one as a versatile starting material.

  • Horner-Wadsworth-Emmons (HWE) Olefination: The first step involves the creation of an α,β-unsaturated ester from the azetidinone. This reaction establishes the electrophilic component (the dipolarophile) required for the subsequent cycloaddition.

  • 1,3-Dipolar [3+2] Cycloaddition: The key spirocyclization step is a 1,3-dipolar cycloaddition between the α,β-unsaturated azetidine ester and an in situ generated azomethine ylide. The choice of the azomethine ylide precursor directly determines the substituent on the N1 nitrogen of the final spirocycle.

This approach is highly adaptable and has been successfully employed for the multigram-scale synthesis of related diazaspiro[3.4]octane systems.[2][3]

G cluster_0 Overall Synthetic Workflow A N-Boc-azetidin-3-one B α,β-Unsaturated Azetidine Ester A->B Step 1: HWE Olefination C Protected 1-Phenyl-1,6-diazaspiro[3.4]octane B->C Step 2: [3+2] Cycloaddition D Final Derivatives C->D Step 3: Deprotection / Elaboration

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of analogous 6-benzyl-2,6-diazaspiro[3.4]octane systems.[2][3] The key modification to produce the N-phenyl derivative is the use of an N-phenyl substituted azomethine ylide precursor in Step 2.

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

This initial step utilizes a Horner-Wadsworth-Emmons (HWE) reaction to install the ethyl acrylate moiety onto the azetidine ring, creating the necessary dipolarophile for the key cycloaddition step.

Causality and Experimental Insight:

  • Reagent Choice: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the triethyl phosphonoacetate, generating the highly nucleophilic phosphonate anion (Wittig-Horner reagent).

  • Solvent: Anhydrous Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the reagents without interfering with the reaction. The anhydrous condition is critical as NaH reacts violently with water.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent addition of the azetidinone and warming to room temperature allows the olefination to proceed to completion efficiently.

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (e.g., 100 mL for a 10 g scale reaction).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred THF.

  • Add triethyl phosphonoacetate (1.1 equivalents) dropwise via a syringe over 15-20 minutes. Maintain the temperature at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a clear oil.

Self-Validation: The product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis, comparing the data to literature values for analogous compounds.

Step 2: Synthesis of tert-butyl 6-phenyl-8-(ethoxycarbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

This is the key spirocycle-forming step, proceeding via a 1,3-dipolar cycloaddition. An azomethine ylide is generated in situ from a suitable precursor and reacts with the α,β-unsaturated ester from Step 1.

Causality and Experimental Insight:

  • Azomethine Ylide Precursor: N-(methoxymethyl)-N-(trimethylsilylmethyl)aniline is chosen as the precursor to generate the N-phenyl azomethine ylide. This is the critical reagent that installs the phenyl group at the desired position.

  • Catalyst: A catalytic amount of trifluoroacetic acid (TFA) is used to facilitate the formation of the azomethine ylide from the precursor.

  • Solvent: Dichloromethane (DCM) is a suitable aprotic solvent for this reaction.

G cluster_1 [3+2] Cycloaddition Mechanism A Ylide Precursor (N-phenyl) B Azomethine Ylide (1,3-Dipole) A->B TFA (cat.) D [3+2] Cycloaddition (Concerted) B->D C α,β-Unsaturated Ester (Dipolarophile) C->D E Spirocyclic Product D->E

Caption: Mechanism of the key [3+2] cycloaddition step.

Protocol:

  • To a round-bottom flask, add the α,β-unsaturated ester from Step 1 (1.0 equivalent) and N-(methoxymethyl)-N-(trimethylsilylmethyl)aniline (1.2 equivalents).

  • Dissolve the reagents in anhydrous dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA, ~10 mol%) in DCM dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the protected 1-phenyl-1,6-diazaspiro[3.4]octane derivative.

Self-Validation: Characterize the final spirocycle by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio, if applicable, can be determined by ¹H NMR analysis of the crude reaction mixture.

Data and Workflow Summary

The following table summarizes the synthetic sequence, providing a quick reference for the key parameters of each step.

StepReaction TypeStarting MaterialsKey ReagentsSolventTypical Yield*Purpose
1Horner-Wadsworth-EmmonsN-Boc-azetidin-3-oneTriethyl phosphonoacetate, NaHTHF85-95%Formation of the dipolarophile
2[3+2] Cycloadditionα,β-Unsaturated azetidine esterN-(methoxymethyl)-N-(trimethylsilylmethyl)aniline, TFA (cat.)DCM50-65%Construction of the spirocyclic core
3Deprotection/HydrolysisProtected SpirocycleTFA (for Boc); LiOH (for ester)DCM; THF/H₂O>90%Unveiling reactive handles for diversification

*Yields are estimated based on analogous reactions reported in the literature.[2]

Conclusion and Future Directions

The synthetic route detailed herein provides a reliable and scalable method for accessing the valuable 1-Phenyl-1,6-diazaspiro[3.4]octane scaffold. The resulting product, possessing both Boc and ester protecting groups, is a versatile intermediate. The Boc group can be readily removed under acidic conditions (e.g., TFA in DCM) to reveal a secondary amine, while the ester can be hydrolyzed (e.g., with LiOH) to a carboxylic acid or reduced to an alcohol. These functional handles serve as points of diversification, allowing for the rapid generation of libraries of novel spirocyclic compounds for screening in drug discovery programs. This strategic approach underscores the power of modern synthetic methodologies in building molecular complexity for the advancement of medicinal chemistry.

References

  • Mykhailiuk, P. K. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 5944–5947. Available at: [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available at: [Link]

  • Ostrovskyi, D., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]

  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition, 57(23), 6956-6960. Available at: [Link]

  • Various Authors. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules. Available at: [Link]

Sources

Application

Advanced Applications of 1-Phenyl-1,6-diazaspiro[3.4]octane in Medicinal Chemistry

As the pharmaceutical industry faces increasing attrition rates due to off-target toxicity and poor pharmacokinetic profiles, medicinal chemists are aggressively moving away from planar, aromatic-heavy molecules. The par...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry faces increasing attrition rates due to off-target toxicity and poor pharmacokinetic profiles, medicinal chemists are aggressively moving away from planar, aromatic-heavy molecules. The paradigm shift known as "Escape from Flatland" emphasizes the incorporation of three-dimensional, sp3-rich scaffolds to improve clinical success rates. Among these privileged structures, 1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7) has emerged as a highly versatile, conformationally restricted bioisostere for traditional diamines and piperazines[1].

This application note provides an authoritative guide on the structural rationale, synthetic functionalization, and biological application of this spirocyclic scaffold for drug discovery professionals.

Structural Rationale: The Spirocyclic Advantage

The 1,6-diazaspiro[3.4]octane core consists of a highly strained four-membered azetidine ring fused at a single quaternary spirocarbon to a five-membered pyrrolidine ring. In the specific building block 1-phenyl-1,6-diazaspiro[3.4]octane , the azetidine nitrogen (N1) is capped with a phenyl ring, leaving the pyrrolidine nitrogen (N6) available for orthogonal functionalization.

Causality in Scaffold Design:
  • Vector Control: Unlike flexible piperazines that adopt multiple chair/boat conformations, the spirocyclic core locks the nitrogen atoms into a rigid, orthogonal spatial arrangement. This precise vector projection enhances binding affinity within deep, narrow kinase pockets.

  • Metabolic Shielding: The quaternary spiro-center introduces significant steric bulk, which shields adjacent carbon atoms from cytochrome P450 (CYP)-mediated α -oxidation, thereby prolonging the molecule's in vivo half-life.

  • Azetidine Stabilization: Free azetidines can be prone to ring-opening under harsh physiological or synthetic conditions. By pre-installing the phenyl group at N1, the electron density of the azetidine nitrogen is delocalized into the aromatic ring, significantly increasing the chemical stability of the four-membered ring while leaving the more nucleophilic N6 pyrrolidine amine free for library generation.

G A 1-Phenylpiperazine (Flat, Flexible) B 1-Phenyl-1,6-diazaspiro[3.4]octane (3D, Rigid, High Fsp3) A->B Spirocyclization 'Escape from Flatland' C Improved Metabolic Stability B->C D Enhanced Target Affinity B->D E Better Solubility B->E

Bioisosteric logic: Transitioning from flat piperazines to 3D spirocyclic scaffolds.

Physicochemical Profiling

To quantify the advantages of replacing legacy flat heterocycles with the spirocyclic scaffold, we benchmark 1-phenyl-1,6-diazaspiro[3.4]octane against its planar counterpart, 1-phenylpiperazine. The increase in the fraction of sp3-hybridized carbons ( Fsp3​ ) directly correlates with improved aqueous solubility and reduced promiscuity.

Property1-Phenylpiperazine1-Phenyl-1,6-diazaspiro[3.4]octaneImpact on Drug Design
Fsp3​ (Saturation) 0.400.58Higher Fsp3​ disrupts π -stacking, improving aqueous solubility and reducing off-target toxicity.
3D Conformation Dynamic (Chair inversion)Rigid, orthogonal ringsProvides locked spatial vectors for predictable structure-activity relationships (SAR).
Metabolic Stability Susceptible to α -oxidationSterically protected spiro-centerReduces clearance rates and prolongs pharmacokinetic half-life.
Nucleophilicity SymmetricalOrthogonal (N6 > N1)Allows for highly regioselective late-stage functionalization without protecting groups.
Synthetic Utility & Experimental Protocols

The free secondary amine at the N6 position of 1-phenyl-1,6-diazaspiro[3.4]octane is primed for diversification. Below are two field-validated, self-validating protocols for generating drug-like libraries.

G Step1 Starting Material 1-Phenyl-1,6-diazaspiro[3.4]octane Step2 Electrophile Activation (HATU / DIPEA or Pd-Catalyst) Step1->Step2 Step3 C-N Bond Formation (N6-Functionalization) Step2->Step3 Step4 QC & Validation (LC-MS, 1H-NMR) Step3->Step4

Experimental workflow for the N6-functionalization of the spirocyclic scaffold.

Protocol A: N6-Amide Coupling via HATU

Purpose: To synthesize spirocyclic amides for targeted kinase library screening. Causality Check: The spirocyclic N6 position is sterically hindered by the adjacent quaternary center. Standard coupling reagents (like EDC/HOBt) often result in poor yields. We utilize, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, specifically overcoming the steric bulk of the spiro-amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial under N2​ , dissolve the desired carboxylic acid (1.1 equiv, 0.55 mmol) and HATU (1.2 equiv, 0.60 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Logic: DIPEA is non-nucleophilic, preventing competitive side reactions while efficiently deprotonating the carboxylic acid. Stir at room temperature for 15 minutes to ensure complete active ester formation.

  • Amine Addition: Add 1-phenyl-1,6-diazaspiro[3.4]octane (1.0 equiv, 0.50 mmol)[1] in a single portion. Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation & QC: Monitor completion via LC-MS. The product mass should show [M+H]+ . In 1H -NMR, validate success by observing the downfield shift of the N6-adjacent pyrrolidine protons ( δ 3.40 - 3.80 ppm) due to the anisotropic effect of the newly formed carbonyl group.

Protocol B: Buchwald-Hartwig N6-Arylation

Purpose: To generate extended bis-aryl spirocyclic systems. Causality Check: Secondary spiro-amines can be challenging in cross-coupling due to their bulk. We select the RuPhos Pd G3 precatalyst because the RuPhos ligand creates a spacious but highly active palladium pocket that prevents competitive binding of the amine and accelerates reductive elimination.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1-phenyl-1,6-diazaspiro[3.4]octane (1.0 equiv, 0.50 mmol), the aryl halide (1.2 equiv, 0.60 mmol), RuPhos Pd G3 (0.05 equiv, 2.5 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 0.75 mmol).

  • Solvent: Add anhydrous 1,4-dioxane (4.0 mL). Logic: Dioxane provides the optimal boiling point and polarity for stabilizing the Pd-intermediates without participating in the reaction.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 80°C for 8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation & QC: The disappearance of the secondary amine N-H stretch (~3300 cm−1 ) in IR spectroscopy, combined with the appearance of new aromatic proton signals in the δ 6.50 - 7.50 ppm region of the 1H -NMR, confirms successful C-N bond formation.

Biological Application: Mechanistic Pathway Targeting

The clinical validation of the 1,6-diazaspiro[3.4]octane scaffold is best exemplified by[2], a pan-Janus kinase (JAK) inhibitor approved for the treatment of atopic dermatitis and chronic hand eczema[3].

In Delgocitinib, the parent 1,6-diazaspiro[3.4]octane core acts as the central structural hub that perfectly aligns a pyrrolopyrimidine hinge-binding motif with a cyanoacetamide group[4]. When utilizing 1-phenyl-1,6-diazaspiro[3.4]octane , researchers can leverage the pre-installed phenyl ring to probe the hydrophobic pockets of the JAK kinase domain (or similar kinase targets), disrupting the downstream STAT phosphorylation cascade that leads to inflammatory gene transcription.

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibited by Spiro-analogs Nucleus Gene Transcription STAT->Nucleus

JAK-STAT pathway inhibition mechanism by spirocyclic derivatives like Delgocitinib.

By substituting the flexible, flat regions of legacy kinase inhibitors with this rigid spirocycle, medicinal chemists can dramatically reduce off-target kinome promiscuity, leading to safer and more effective anti-inflammatory and oncological therapeutics.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Molport Chemical Database. 1-phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7) Specifications.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 50914062, Delgocitinib.[2]

  • Higashi, A., et al. (2021). Stereocontrolled Synthesis of Delgocitinib, a JAK Inhibitor for the Treatment of Atopic Dermatitis. Organic Process Research & Development, 25(3), 545–555. [4]

  • RCSB Protein Data Bank. FHX Ligand Summary Page (Delgocitinib).[3]

Sources

Method

1-Phenyl-1,6-diazaspiro[3.4]octane as a bioisostere for piperazine

An in-depth technical guide on the application of 1-phenyl-1,6-diazaspiro[3.4]octane as a bioisosteric replacement for piperazine in drug discovery. The "Flatland" Dilemma in Medicinal Chemistry Piperazine is one of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of 1-phenyl-1,6-diazaspiro[3.4]octane as a bioisosteric replacement for piperazine in drug discovery.

The "Flatland" Dilemma in Medicinal Chemistry

Piperazine is one of the most ubiquitous N-heterocycles in medicinal chemistry, featured in over 100 FDA-approved small-molecule drugs[1]. Despite its widespread use, the piperazine ring presents several critical liabilities during lead optimization. Its relatively planar, flexible chair conformation contributes to high molecular "flatness," which often correlates with poor aqueous solubility, promiscuous off-target binding, and high metabolic vulnerability (particularly via cytochrome P450-mediated oxidation at the α-carbons)[2].

To overcome these limitations, medicinal chemists have increasingly turned to spirocyclic diamines. By replacing the piperazine core with diazaspiro systems, researchers can escape "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³), thereby imparting a rigid, three-dimensional architecture that enhances target selectivity and metabolic stability[3].

Mechanistic Rationale: 1-Phenyl-1,6-diazaspiro[3.4]octane

1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7) represents a highly specialized, next-generation bioisostere[4]. The spiro[3.4]octane core forces the two nitrogen-containing rings into an orthogonal arrangement, fundamentally altering the spatial projection of exit vectors compared to the linear 1,4-substitution pattern of piperazine[5].

The mechanistic advantages of this specific scaffold include:

  • Reduced Cytotoxicity via Conformational Restriction: In the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors (e.g., Olaparib), piperazine moieties have been implicated in trapping PARP on DNA, leading to double-strand breaks and severe cytotoxicity. Replacing the piperazine ring with diazaspiro cores maintains nanomolar catalytic inhibition of PARP-1 while drastically reducing DNA trapping and off-target cytotoxicity, opening avenues for non-oncology indications like neuroinflammation[6].

  • Steric Shielding: The spiro-fusion introduces significant steric bulk adjacent to the basic amines, shielding the α-carbons from enzymatic degradation and thereby extending the metabolic half-life[2].

  • Vector-Specific Hydrophobic Interactions: The N-phenyl group at the 1-position of the azetidine ring provides a rigid, pre-organized hydrophobic vector for π-π stacking or hydrophobic pocket occupation, while the secondary amine at the 6-position of the pyrrolidine ring serves as a versatile handle for synthetic coupling[4][5].

Quantitative Physicochemical Profiling

The structural rigidification provided by the spirocyclic core fundamentally shifts the physicochemical profile of the molecule. The table below summarizes the comparative advantages of transitioning from a standard N-phenylpiperazine motif to the 1-phenyl-1,6-diazaspiro[3.4]octane scaffold.

ParameterN-Phenylpiperazine1-Phenyl-1,6-diazaspiro[3.4]octane
Molecular Formula C₁₀H₁₄N₂C₁₂H₁₆N₂
Molecular Weight 162.23 g/mol 188.27 g/mol
Fraction sp³ (Fsp³) 0.400.50
Conformational State Flexible ChairRigid, Orthogonal Rings
Metabolic Liability High (Rapid α-carbon oxidation)Low (Steric shielding by spiro center)
Target Selectivity PromiscuousHigh (Vector-specific orientation)
Off-Target Cytotoxicity High (e.g., DNA trapping)Significantly Reduced

Experimental Workflows & Methodologies

The integration of 1-phenyl-1,6-diazaspiro[3.4]octane into a drug discovery pipeline requires optimized synthetic protocols and robust in vitro validation to confirm the bioisosteric benefits.

G A Piperazine-Based Lead Compound B Bioisosteric Replacement A->B C 1-Phenyl-1,6-diazaspiro [3.4]octane Scaffold B->C D Enhanced PK/PD & Reduced Toxicity C->D

Workflow of bioisosteric replacement from piperazine to diazaspiro[3.4]octane.

Protocol A: Synthetic Incorporation via Amide Coupling

Because the spiro-center creates a sterically demanding environment around the secondary amine at the 6-position, standard coupling reagents (like EDC/HOBt) often yield poor conversions. This protocol utilizes HATU to overcome steric hindrance.

Reagents & Materials:

  • Lead carboxylic acid intermediate (1.0 eq)

  • 1-Phenyl-1,6-diazaspiro[3.4]octane (1.2 eq)[4]

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the lead carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

    • Causality: HATU is specifically selected over standard carbodiimides because it generates a highly reactive HOAt ester intermediate, which is critical for driving the acylation of the sterically hindered secondary amine of the diazaspiro[3.4]octane core. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions.

  • Coupling: Stir the activation mixture at room temperature for 15 minutes. Add 1-phenyl-1,6-diazaspiro[3.4]octane (1.2 eq) dropwise as a solution in DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS. The rigid spirocycle may require slight heating (40°C) if the carboxylic acid is heavily substituted.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Validation & QC: Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Confirm the structural integrity and orthogonal ring conformation using ¹H and ¹³C NMR (specifically noting the distinctive spiro-carbon shift at ~60-70 ppm).

Pathway Drug Spirocyclic Drug Candidate Target Primary Target (e.g., PARP-1) Drug->Target High Affinity OffTarget Off-Target / DNA Trapping Drug->OffTarget Steric Clash Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Cytotoxicity OffTarget->Toxicity

Pharmacological impact of diazaspirocycles on target selectivity and toxicity.

Protocol B: In Vitro Metabolic Stability Validation (HLM Assay)

To validate the hypothesis that the spirocyclic core improves metabolic stability over the piperazine parent, a Human Liver Microsome (HLM) intrinsic clearance assay must be performed.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the spirocyclic candidate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches physiological temperature before the enzymatic reaction is initiated, preventing artifactual lag phases in the kinetic data.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the essential electron donor for cytochrome P450 enzymes. Its addition acts as the precise start time (T=0) for Phase I metabolic oxidation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix for clean LC-MS/MS injection.

  • Validation & QC: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity. Calculate the intrinsic clearance (CLint) and compare it against the piperazine-containing parent compound to quantify the metabolic shielding effect of the diazaspiro[3.4]octane core.

Conclusion

The transition from planar piperazines to 3D spirocyclic architectures like 1-phenyl-1,6-diazaspiro[3.4]octane represents a paradigm shift in rational drug design. By leveraging the unique orthogonal geometry and steric shielding of the diazaspiro[3.4]octane core, researchers can systematically engineer out metabolic liabilities and off-target toxicities while preserving or enhancing primary target affinity.

Sources

Application

Application Notes and Protocols for 1-Phenyl-1,6-diazaspiro[3.4]octane in Buchwald-Hartwig Cross-Coupling Reactions

Introduction: The Enduring Power of the Buchwald-Hartwig Amination and the Quest for Novel Ligands The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Power of the Buchwald-Hartwig Amination and the Quest for Novel Ligands

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This transformation enables the formation of arylamines from aryl halides or pseudohalides and a wide variety of amine coupling partners.[1][2][3] The success of the Buchwald-Hartwig reaction is critically dependent on the nature of the ligand coordinated to the palladium center.[1][4] Ligands play a crucial role in stabilizing the active catalytic species, promoting oxidative addition and reductive elimination, and influencing the substrate scope and efficiency of the reaction.[1][5]

While numerous phosphine-based ligands have been developed and successfully employed, the exploration of novel ligand architectures continues to be a vibrant area of research.[1][4] This has led to the investigation of N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands.[6] Among these, spirocyclic diamines present an intriguing class of potential ligands due to their rigid, three-dimensional structures which can impart unique steric and electronic properties to the catalytic system.

This application note introduces 1-Phenyl-1,6-diazaspiro[3.4]octane as a promising, yet underexplored, ligand for the Buchwald-Hartwig cross-coupling reaction. While specific literature on this exact ligand's application is nascent, this document will provide a comprehensive guide based on the established principles of the Buchwald-Hartwig reaction and data from analogous diazaspirocyclic systems.[7][8] We will explore its proposed synthesis, its potential advantages, and provide detailed protocols for its application, offering researchers a well-grounded starting point for their investigations.

The Ligand: Synthesis and Proposed Advantages of 1-Phenyl-1,6-diazaspiro[3.4]octane

The synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane can be envisioned through a multi-step sequence, drawing inspiration from established methods for constructing similar diazaspirocyclic frameworks.[9][10][11] A plausible synthetic route is outlined below:

Proposed Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane

A potential synthetic pathway could involve the initial construction of a suitable azetidine precursor followed by the formation of the pyrrolidine ring. For instance, starting from a commercially available azetidinone, a key step would be the introduction of the phenylamino group at the 1-position. Subsequent functionalization and cyclization would lead to the desired spirocyclic core.

The unique structural features of 1-Phenyl-1,6-diazaspiro[3.4]octane are hypothesized to offer several advantages as a ligand in the Buchwald-Hartwig amination:

  • Enhanced Stability: The rigid spirocyclic backbone can chelate to the palladium center, forming a stable complex that may be less prone to decomposition at elevated reaction temperatures.

  • Tunable Steric Environment: The phenyl group on one of the nitrogen atoms provides a defined steric bulk around the metal center. This can facilitate the crucial reductive elimination step, which is often rate-limiting, by promoting the dissociation of the product from the catalyst.

  • Increased Catalyst Turnover: By promoting facile reductive elimination and stabilizing the active catalyst, 1-Phenyl-1,6-diazaspiro[3.4]octane has the potential to increase catalyst turnover numbers, allowing for lower catalyst loadings.

  • Broad Substrate Scope: The unique electronic and steric properties imparted by this ligand may enable the coupling of challenging substrates, such as electron-deficient anilines or sterically hindered aryl halides.

Catalytic Cycle of the Buchwald-Hartwig Amination with 1-Phenyl-1,6-diazaspiro[3.4]octane

The proposed catalytic cycle for the Buchwald-Hartwig amination using 1-Phenyl-1,6-diazaspiro[3.4]octane as a ligand is depicted below. The cycle follows the generally accepted mechanism involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X(L)(R2NH) [Ar-Pd(II)-X(L)(R2NH)] Amine_Coordination->Ar-Pd(II)-X(L)(R2NH) Deprotonation Deprotonation (Base) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Product Ar-NR2 Reductive_Elimination->Product L L = 1-Phenyl-1,6-diazaspiro[3.4]octane Ar-X Ar-X = Aryl Halide R2NH R2NH = Amine

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination using 1-Phenyl-1,6-diazaspiro[3.4]octane as the ligand (L).

Experimental Protocols

The following protocols are provided as a starting point for the application of 1-Phenyl-1,6-diazaspiro[3.4]octane in the Buchwald-Hartwig amination. Optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Reagents Weigh and add aryl halide, amine, base, ligand, and Pd precursor to a reaction vessel. Solvent Add anhydrous solvent under an inert atmosphere. Reagents->Solvent Degas Degas the reaction mixture. Solvent->Degas Heating Heat the reaction mixture to the desired temperature with stirring. Degas->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench Cool to room temperature and quench the reaction. Monitoring->Quench Extraction Extract the product with an organic solvent. Quench->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification

Sources

Method

Application Notes and Protocols for the Functionalization of 1,6-Diazaspiro[3.4]octane Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,6-Diazaspiro[3.4]octane Scaffold The 1,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,6-Diazaspiro[3.4]octane Scaffold

The 1,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a five-membered and a four-membered nitrogen-containing ring, provides a unique topographical diversity that is highly sought after in drug discovery.[1][2] Unlike flat, aromatic systems, the sp³-rich nature of this scaffold allows for the exploration of a broader chemical space, often leading to compounds with improved physicochemical properties such as increased solubility and metabolic stability. The functionalization of the pre-formed 1,6-diazaspiro[3.4]octane core is a key strategy for generating libraries of diverse analogs for structure-activity relationship (SAR) studies, ultimately enabling the fine-tuning of pharmacological profiles.

This guide provides a comprehensive overview of established and emerging methods for the functionalization of the 1,6-diazaspiro[3.4]octane scaffold, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

N-Functionalization Strategies: Targeting the Nitrogen Atoms

The two secondary amine functionalities of the 1,6-diazaspiro[3.4]octane core are the most common sites for synthetic elaboration. The ability to selectively functionalize one or both nitrogen atoms is crucial for controlling the molecule's properties.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation for introducing a wide array of substituents onto the 1,6-diazaspiro[3.4]octane scaffold. The resulting amides are often key components of pharmacophores, participating in hydrogen bonding and other crucial interactions with biological targets.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is dictated by the desired reactivity and the presence of other functional groups. Acyl chlorides and anhydrides are highly reactive and suitable for a broad range of substrates. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine.

Protocol 1: General Procedure for N-Acylation using Acyl Chlorides

This protocol describes a standard procedure for the mono- or di-acylation of 1,6-diazaspiro[3.4]octane using an acyl chloride.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M) in a round-bottom flask, add TEA or DIPEA (1.2-1.5 eq for mono-acylation, 2.4-3.0 eq for di-acylation) at 0 °C under a nitrogen atmosphere.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq for mono-acylation, 2.2 eq for di-acylation) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-acyl-1,6-diazaspiro[3.4]octane derivative.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to N-alkylated 1,6-diazaspiro[3.4]octane derivatives.[3] This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild and selectively reduces the iminium ion intermediate in the presence of the unreacted carbonyl compound.[4] The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general procedure for the mono- or di-alkylation of 1,6-diazaspiro[3.4]octane with an aldehyde or ketone.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 1,6-diazaspiro[3.4]octane (1.0 eq) and the aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) in anhydrous DCE or DCM under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.5 eq for mono-alkylation, 3.0 eq for di-alkylation) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination_Workflow cluster_reaction Reductive Amination Process cluster_workup Workup & Purification start 1,6-Diazaspiro[3.4]octane + Aldehyde/Ketone imine Iminium Ion Intermediate start->imine Condensation reduction Reduction with NaBH(OAc)₃ imine->reduction In situ product N-Alkylated Product reduction->product quench Quench with NaHCO₃ (aq) product->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify final_product Pure N-Alkylated 1,6-Diazaspiro[3.4]octane purify->final_product

Caption: Workflow for N-alkylation via reductive amination.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][6] This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, providing access to N-aryl-1,6-diazaspiro[3.4]octane derivatives.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[7] Bulky, electron-rich phosphine ligands, such as X-Phos, are often employed to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine and generate the active nucleophile. The reaction is typically carried out in an inert atmosphere to prevent the degradation of the catalyst.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-arylation of 1,6-diazaspiro[3.4]octane with an aryl bromide.

Materials:

  • 1,6-Diazaspiro[3.4]octane

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard glassware for workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2-5 mol%), X-Phos (4-10 mol%), and NaOtBu (1.5-2.0 eq).

  • Addition of Reactants: Add the aryl bromide (1.0 eq) and 1,6-diazaspiro[3.4]octane (1.2-1.5 eq) to the Schlenk tube, followed by the anhydrous solvent (toluene or 1,4-dioxane).

  • Reaction Progression: Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd0 Reductive Elimination Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine R₂NH Amine->AmineCoord + Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

C-H Functionalization: A Frontier in Scaffold Decoration

Photocatalytic C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of C-H bonds adjacent to nitrogen atoms. This approach typically involves the generation of a highly reactive radical intermediate that can undergo a variety of transformations.

Causality Behind Experimental Choices: The choice of photocatalyst is crucial for initiating the desired single-electron transfer process. Organic dyes or iridium-based complexes are commonly used. The reaction is performed under visible light irradiation, which provides the energy to excite the photocatalyst and drive the reaction.

Protocol 4: General Procedure for Photocatalytic C-H Functionalization (Hypothetical Application)

This protocol is a generalized procedure based on methodologies applied to other saturated N-heterocycles and serves as a starting point for the C-H functionalization of the 1,6-diazaspiro[3.4]octane scaffold.

Materials:

  • N-substituted 1,6-diazaspiro[3.4]octane derivative

  • Photocatalyst (e.g., Eosin Y, [Ir(ppy)₂(dtbbpy)]PF₆)

  • Coupling partner (e.g., electron-deficient alkene, alkyl halide)

  • Anhydrous and degassed solvent (e.g., acetonitrile, DMF)

  • Visible light source (e.g., blue LEDs)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, dissolve the N-substituted 1,6-diazaspiro[3.4]octane derivative (1.0 eq), the photocatalyst (1-5 mol%), and the coupling partner (1.5-2.0 eq) in the anhydrous and degassed solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vessel in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.

  • Reaction Progression: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired C-H functionalized product.

CH_Functionalization_Concept cluster_main Photocatalytic C-H Functionalization start N-Substituted 1,6-Diazaspiro[3.4]octane radical_cation Radical Cation Intermediate start->radical_cation Single Electron Transfer (SET) photocatalyst Photocatalyst (PC) excited_pc Excited PC* photocatalyst->excited_pc light Visible Light (hν) light->photocatalyst excited_pc->radical_cation alpha_amino_radical α-Amino Radical radical_cation->alpha_amino_radical Deprotonation coupling Coupling with Partner alpha_amino_radical->coupling product C-H Functionalized Product coupling->product

Caption: Conceptual workflow of photocatalytic C-H functionalization.

Data Presentation

Functionalization MethodKey ReagentsTypical SolventsTemperature (°C)General Yields
N-Acylation Acyl chlorides, Anhydrides, Base (TEA, DIPEA)DCM, THF0 to RTGood to Excellent
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃DCE, DCMRTGood to Excellent
Buchwald-Hartwig Amination Aryl halides, Pd(OAc)₂, X-Phos, NaOtBuToluene, Dioxane80-110Good to Excellent
Photocatalytic C-H Functionalization Photocatalyst, Coupling partnerAcetonitrile, DMFRTModerate to Good

Conclusion

The 1,6-diazaspiro[3.4]octane scaffold offers a wealth of opportunities for the development of novel therapeutic agents. The functionalization methods outlined in this guide provide a robust toolkit for chemists to explore the chemical space around this unique three-dimensional core. From well-established N-functionalization techniques like acylation, reductive amination, and Buchwald-Hartwig amination to the cutting-edge approaches of C-H functionalization, these protocols serve as a foundation for the synthesis of diverse and complex molecules. As with any synthetic procedure, the protocols provided herein should be considered as starting points, and optimization may be necessary to achieve the desired outcomes for specific substrates.

References

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Lévesque, F., & Seeberger, P. H. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. The Journal of Organic Chemistry, 89(8), 5314-5321. [Link]

  • Williams, J. M. J., & Bower, J. F. (2014). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 25(12), 2185-2189. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1084-1090. [Link]

  • Kliachyna, M., & Chusov, D. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Nolan, S. P., & Organ, M. G. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(48), 10477-10482. [Link]

  • Ramadas, B., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(20), 5729-5735. [Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Journal of the American Chemical Society, 132(48), 17136-17139. [Link]

  • Grygorenko, O. O., & Ryabukhin, S. V. (2020). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • Mousseau, J. J., & Bull, J. A. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4984-4987. [Link]

  • Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Dongari, Y., Saleem, M., Ratwan, A., & Yamini, P. (2024). Visible-Light-Induced Siloxycarbene Addition to N=N of Azodicarboxylates: Synthesis of Acyl Hydrazides from Acylsilanes. Organic Letters, 26(10), 2039-2044. [Link]

  • Komarova, K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • OA Monitor Ireland. (n.d.). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. [Link]

Sources

Application

Application Notes &amp; Protocols for the In Vitro Characterization of Novel 1-Phenyl-1,6-diazaspiro[3.4]octane Analogs

Introduction: The Rationale for Investigating 1-Phenyl-1,6-diazaspiro[3.4]octane Compounds The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that provide access to new chemical space...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigating 1-Phenyl-1,6-diazaspiro[3.4]octane Compounds

The field of medicinal chemistry is in a perpetual search for novel molecular scaffolds that provide access to new chemical space and improved pharmacological properties. Spirocycles, particularly diazaspirocycles, have garnered significant attention for their rigid, three-dimensional structures.[1][2] This inherent three-dimensionality, compared to traditional flat aromatic compounds, can lead to enhanced target binding affinity, improved metabolic stability, and more favorable physicochemical profiles.[1] The 1-Phenyl-1,6-diazaspiro[3.4]octane core represents a promising, yet underexplored, scaffold. Its unique architecture, combining a phenyl group for potential aromatic interactions with a diazaspiro[3.4]octane body for precise vectorization of substituents, makes it an attractive starting point for drug discovery programs. For instance, related diazaspiro[3.4]octane structures have been incorporated into potent inhibitors of Janus kinase (JAK) and antagonists of the Sigma-1 receptor.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic in vitro assay cascade designed to elucidate the biological activity of novel 1-Phenyl-1,6-diazaspiro[3.4]octane derivatives. We will proceed from foundational cytotoxicity assessments to robust, target-class-specific functional assays, providing not only step-by-step protocols but also the critical scientific reasoning behind each experimental choice.

Section 1: Foundational Assays - A Prerequisite for Meaningful Data

Before investigating specific mechanisms of action, it is imperative to establish the general cytotoxic profile of any new chemical entity. This foundational data informs the appropriate concentration range for all subsequent experiments, preventing misinterpretation of results due to overt cellular toxicity.

Protocol 1.1: Cell Viability Assessment via Tetrazolium Reduction (MTT/MTS Assay)

The MTT assay is a cornerstone of in vitro toxicology, measuring cellular metabolic activity as a proxy for cell viability.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][6] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

Causality Behind the Protocol:

  • Why start with a viability assay? To define a non-toxic concentration window for your compounds. Running functional assays at concentrations that kill cells will produce confounding and uninterpretable data.

  • Why a 96-well format? It allows for efficient screening of multiple compounds at various concentrations (dose-response curves) and with sufficient replicates for statistical power.[7]

  • Why serum-free media during MTT incubation? Serum components can interact with MTT and affect the accuracy of the reduction reaction. The short 3-4 hour incubation is typically sufficient to assess viability without the need for serum.[6]

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction cluster_read Data Acquisition seed 1. Seed Cells in 96-well plate incubate24h 2. Incubate 24h (Adherence & Recovery) seed->incubate24h treat 3. Treat with 1-Phenyl-1,6-diazaspiro [3.4]octane compounds incubate24h->treat incubate_treat 4. Incubate (e.g., 24-72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate 3-4h (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO, SDS-HCl) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a robust cell line (e.g., HEK293, HeLa, or a disease-relevant line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of your 1-Phenyl-1,6-diazaspiro[3.4]octane compounds in the appropriate culture medium. A typical starting range is from 100 µM down to 10 nM. Remember to prepare a vehicle control (e.g., DMSO in medium) at the highest concentration used for the compounds.[7]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Include "medium only" wells as a blank control.[7] It is recommended to run each concentration in triplicate.[7]

  • Incubation: Return the plate to the incubator for a duration relevant to your experimental question (typically 24, 48, or 72 hours).

  • MTT Addition: After the treatment incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[5][7]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[5][6]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[5] A reference wavelength of >650 nm can be used to subtract background noise.[5]

Section 2: A Strategic Approach to Target Class Screening

With a non-toxic concentration range established, the next step is to identify the primary biological target class of your compounds. A hierarchical screening approach is most efficient. This involves broad primary screening against major "druggable" target families, followed by more focused secondary assays to confirm and characterize initial "hits."

Screening_Cascade cluster_primary Primary Screening: Broad Target Classes cluster_secondary Secondary Assays: Hit Confirmation & Characterization cluster_lead Lead Candidate compound Novel 1-Phenyl-1,6-diazaspiro[3.4]octane Analogs (at non-toxic concentrations) gpcr GPCR Functional Assays (e.g., Second Messenger) compound->gpcr Broad screening kinase Kinase Activity Assays (e.g., ADP-Glo) compound->kinase Broad screening ion_channel Ion Channel Modulation (e.g., FLIPR, Automated E-phys) compound->ion_channel Broad screening dose_response Dose-Response Curves (EC50 / IC50 Determination) gpcr->dose_response Initial Hit kinase->dose_response Initial Hit ion_channel->dose_response Initial Hit selectivity Selectivity Profiling (vs. related targets) dose_response->selectivity moa Mechanism of Action (e.g., Binding vs. Functional) selectivity->moa lead Validated Hit Compound for Lead Optimization moa->lead

Caption: Hierarchical screening cascade for novel compounds.

Based on common drug targets and the availability of robust assay technologies, we recommend focusing primary screening on three key areas: G-Protein Coupled Receptors (GPCRs), Protein Kinases, and Ion Channels.

Section 3: Protocols for Key Target-Specific Assays

Protocol 3.1: GPCR Activation - IP1 Accumulation Assay (Gq Pathway)

GPCRs are a vast family of transmembrane receptors that are primary targets for a large portion of clinical therapeutics.[8] Ligand binding triggers a conformational change, leading to G-protein activation and downstream signaling.[9] Assays measuring the accumulation of second messengers like cAMP or inositol phosphates are a reliable way to quantify receptor activation.[10] The IP-One assay, which measures the accumulation of inositol monophosphate (IP1), is particularly robust because IP1 is the last stable product in the inositol phosphate cascade initiated by Gαq-coupled receptors.[11]

Causality Behind the Protocol:

  • Why IP1? Unlike IP3, which is rapidly degraded, IP1 accumulates in the cell in the presence of LiCl, providing a larger and more stable assay window.[11]

  • Why co-transfect a promiscuous G-protein? Many GPCRs do not natively couple to the Gαq pathway. By co-expressing a promiscuous G-protein (like Gα15/16), you can channel the signal from a wide variety of GPCRs through the measurable PLC/IP1 pathway, turning this into a near-universal functional screen.[8]

GPCR_Pathway ligand 1-Phenyl-1,6-diazaspiro [3.4]octane (Agonist) gpcr GPCR ligand->gpcr Binds g_protein Gαq/βγ gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip1 IP1 (Accumulates) ip3->ip1 Metabolized to licl LiCl (Inhibits IP1 breakdown) licl->ip1 Blocks degradation

Caption: Gq-coupled GPCR signaling pathway leading to IP1 accumulation.

Step-by-Step Protocol (HTRF Format):

  • Cell Preparation: Co-transfect HEK293 cells with the GPCR of interest and a promiscuous G-protein expression vector (e.g., pcDNA3.1-Gα15). Seed the transfected cells into a white, low-volume 384-well plate.

  • Compound Addition: Prepare serial dilutions of the 1-Phenyl-1,6-diazaspiro[3.4]octane compounds in stimulation buffer containing LiCl. Add compounds to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents: IP1-d2 (acceptor) and an anti-IP1 cryptate (donor).

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). The ratio of these signals is inversely proportional to the amount of IP1 produced.

Protocol 3.2: Kinase Inhibition - ADP-Glo™ Luminescent Assay

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, making them prime targets for drug development, particularly in oncology. Kinase assays often measure one of two things: the consumption of ATP or the generation of ADP. The ADP-Glo™ assay is a highly sensitive method that quantifies the amount of ADP produced during the kinase reaction.[12]

Causality Behind the Protocol:

  • Why measure ADP? ADP production is a direct and universal consequence of kinase activity. This makes the assay format adaptable to virtually any kinase.

  • Why a two-step process? The first step terminates the kinase reaction and depletes the remaining, unconsumed ATP.[13] This is crucial because high background ATP levels would overwhelm the luminescent signal in the second step. The second step converts the newly formed ADP back into ATP, which then drives a luciferase reaction, producing light.[12] This ensures that the light output is directly proportional to kinase activity.

Kinase_Workflow cluster_reaction Step 1: Kinase Reaction cluster_depletion Step 2: ATP Depletion cluster_detection Step 3: Signal Generation mix Incubate Kinase, Substrate, ATP, and Test Compound atp ATP mix->atp Kinase Activity adp ADP mix->adp Kinase Activity add_glo Add ADP-Glo™ Reagent atp->add_glo adp->add_glo atp_gone Remaining ATP is depleted add_glo->atp_gone add_detect Add Kinase Detection Reagent atp_gone->add_detect adp_to_atp ADP is converted to ATP add_detect->adp_to_atp luciferase Luciferase/Luciferin Reaction adp_to_atp->luciferase light Luminescent Signal luciferase->light

Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound (or vehicle control) in kinase buffer.[12]

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to develop the luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate-based luminometer. A lower signal indicates inhibition of kinase activity.

Protocol 3.3: Ion Channel Modulation - Automated Patch Clamp (APC) Electrophysiology

Patch clamp electrophysiology is the gold standard for studying ion channels, as it provides a direct measure of ion flux across the cell membrane.[14] While manual patch clamp has low throughput, automated platforms (e.g., SyncroPatch, QPatch) enable medium-to-high throughput screening, making it feasible for drug discovery campaigns.[14][15]

Causality Behind the Protocol:

  • Why electrophysiology? It offers the highest fidelity and information content, allowing for the measurement of current amplitude, kinetics of activation/inactivation, and voltage-dependence. This provides deep mechanistic insight into how a compound modulates channel function.

  • Why automated? Throughput. APC systems can test thousands of compounds per day, a necessity for screening libraries or performing detailed structure-activity relationship (SAR) studies.[15]

  • Why specific voltage protocols? Ion channel gating is voltage-dependent. The specific pattern of voltage steps applied to the cell is designed to isolate the current of interest and probe the channel in different conformational states (resting, open, inactivated), which can reveal state-dependent compound binding.[16][17]

Step-by-Step Protocol (General APC):

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., CHO or HEK293 cells). Harvest cells and prepare a single-cell suspension at the optimal density recommended by the APC platform manufacturer.

  • System Priming: Prime the APC instrument's fluidics with the appropriate intracellular and extracellular buffer solutions.

  • Cell Sealing: The instrument automatically captures cells on the planar patch-clamp chip and attempts to form a high-resistance (>1 GΩ) "giga-seal" between the cell membrane and the chip.[16]

  • Whole-Cell Configuration: A pulse of negative pressure is applied to rupture the cell membrane under the patch site, achieving the whole-cell configuration, which allows electrical access to the entire cell.

  • Baseline Recording: Apply a specific voltage protocol repeatedly until a stable baseline current is established (e.g., <10% rundown over several minutes).[18]

  • Compound Application: The instrument's fluidics system perfuses the test compound over the cell at a defined concentration.

  • Effect Recording: Continue to apply the voltage protocol and record the ion channel current in the presence of the compound until a steady-state effect is reached.[18]

  • Washout: Perfuse with the control extracellular buffer to wash out the compound and observe any reversal of the effect.

  • Data Analysis: Software analyzes the recorded currents to determine the percent inhibition or activation relative to the baseline.

Section 4: Data Presentation & Interpretation

Clear and concise data presentation is crucial for comparing the activity of multiple analogs. A summary table is an effective way to organize results from the primary screening cascade.

Table 1: Hypothetical In Vitro Profile of 1-Phenyl-1,6-diazaspiro[3.4]octane Analogs

Compound IDCytotoxicity (MTT)GPCR Activation (IP1)Kinase Inhibition (ADP-Glo)Ion Channel Modulation (APC)
CC₅₀ (µM) EC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM)
PDSO-001> 1001.2 (Target A)> 50 (Kinase X)> 50 (Channel Y)
PDSO-00215.5> 50 (Target A)> 50 (Kinase X)> 50 (Channel Y)
PDSO-003> 100> 50 (Target A)0.05 (Kinase X)> 50 (Channel Y)
PDSO-00489.0> 50 (Target A)2.3 (Kinase X)0.75 (Channel Y)
ControlVariesVariesVariesVaries

Interpretation of Hypothetical Data:

  • PDSO-001: Appears to be a relatively potent and selective GPCR agonist with a good safety window (CC₅₀ > 100 µM). This would be a promising hit to follow up in secondary GPCR assays.

  • PDSO-002: Shows significant cytotoxicity, which may be its primary mechanism of action or could mask any specific target activity. Further deconvolution would be needed.

  • PDSO-003: A highly potent kinase inhibitor with an excellent therapeutic window. This is a strong candidate for a kinase-focused drug discovery program.

  • PDSO-004: A dual-activity compound, hitting both a kinase and an ion channel. While interesting, this could present challenges for selectivity and off-target effects later in development.

Conclusion

The 1-Phenyl-1,6-diazaspiro[3.4]octane scaffold offers a compelling entry point for the discovery of novel therapeutics. The systematic in vitro assay cascade presented in this guide provides a robust and efficient framework for the initial characterization of new analogs. By logically progressing from broad cytotoxicity assessment to specific, high-fidelity functional assays for major target classes, researchers can rapidly identify promising hits, define their potency, and generate the foundational data necessary to drive a successful hit-to-lead optimization program.

References

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. [Link]

  • 3.2. In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). PubMed. [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. (n.d.). PubMed Central. [Link]

  • Wavelet-based protocols for ion channel electrophysiology. (2013). PubMed Central. [Link]

  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology. [Link]

  • High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. (2017). PubMed. [Link]

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (n.d.). RSC Publishing. [Link]

  • Ion Channel Screening - Assay Guidance Manual. (2012). NCBI. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers. [Link]

  • Spirocyclic derivatives as antioxidants: a review. (n.d.). PubMed Central. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PubMed. [Link]

  • In Vitro Molecular Biology Studies of Spirooxindole Heterocyclic Hybrids. (2020). MDPI. [Link]

  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. (2018). ACS Publications. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). PubMed. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.). ResearchGate. [Link]

  • Delgocitinib. (n.d.). PubChem. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). ResearchGate. [Link]

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 1-Phenyl-1,6-diazaspiro[3.4]octane

Introduction and Strategic Rationale The incorporation of sp³-rich spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug discovery. Scaffolds like 1,6-diazaspiro[3.4]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of sp³-rich spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug discovery. Scaffolds like 1,6-diazaspiro[3.4]octane (CAS 1363382-01-7) offer enhanced metabolic stability, improved aqueous solubility, and unique three-dimensional vectors compared to traditional flat, aromatic rings [1].

However, scaling up the synthesis of specifically functionalized spirocycles—such as 1-phenyl-1,6-diazaspiro[3.4]octane—presents distinct challenges. De novo construction of the spiro center at scale often requires cryogenic conditions or hazardous alkylating agents. Therefore, our process chemistry approach leverages a commercially available, pre-formed spirocyclic core (6-Boc-1,6-diazaspiro[3.4]octane) and employs a highly optimized Buchwald-Hartwig cross-coupling to install the phenyl group, followed by a controlled deprotection. This strategy ensures high modularity, scalability, and safety within a professional manufacturing environment.

Retrosynthetic Workflow and Process Design

The two-step process avoids highly exothermic ring-closing reactions, relying instead on catalytic C-N bond formation. The primary challenge in Step 1 is overcoming the steric hindrance around the secondary amine adjacent to the spirocyclic quaternary center.

G SM Starting Materials: 6-Boc-1,6-diazaspiro[3.4]octane + Bromobenzene Step1 Step 1: C-N Cross-Coupling Catalyst: Pd2(dba)3 / RuPhos Base: NaOtBu | Solvent: 2-MeTHF SM->Step1 Int1 Intermediate: 6-Boc-1-phenyl-1,6-diazaspiro[3.4]octane Step1->Int1 Waste Waste Stream Treatment: Pd Scavenging & Neutralization Step1->Waste Step2 Step 2: Boc Deprotection Reagent: 4M HCl in Dioxane Temperature: 20 °C Int1->Step2 Product Target API Intermediate: 1-Phenyl-1,6-diazaspiro[3.4]octane HCl Step2->Product

Workflow for the scalable two-step synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane.

Process Optimization Data

To establish a self-validating and robust protocol, extensive screening was conducted for the critical C-N coupling step. The steric bulk of the spirocycle necessitates a highly active catalyst system. RuPhos was identified as the optimal ligand due to its ability to facilitate reductive elimination even with sterically demanding secondary amines [2].

Table 1: Catalyst and Ligand Screening for N-Arylation (Step 1)
EntryPd Source (mol%)Ligand (mol%)BaseConversion (%)*Yield (%)**
1Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃4538
2Pd₂(dba)₃ (2.5)XPhos (5)NaOtBu7265
3Pd₂(dba)₃ (2.5)RuPhos (5) NaOtBu >99 94
4Pd₂(dba)₃ (1.0)RuPhos (2)NaOtBu8881

*Determined by HPLC at 12 hours. **Isolated yield after crystallization.

Table 2: Solvent Selection for Scale-Up Viability
SolventBoiling Point (°C)Phase Separation (Workup)EHS ProfileOverall Yield
Toluene110GoodModerate (Reprotoxic)92%
1,4-Dioxane101Poor (Miscible)Poor (Carcinogen)85%
2-MeTHF 80 Excellent Good (Biorenewable) 94%

Causality Insight: 2-Methyltetrahydrofuran (2-MeTHF) was selected as the process solvent. Beyond its greener EHS profile, 2-MeTHF exhibits limited miscibility with water, allowing the reaction mixture to be directly washed with aqueous streams during workup without requiring a solvent swap. This minimizes unit operations at scale.

Experimental Protocols

Note: The following procedures are designed for execution in a professional, fully equipped chemical manufacturing facility or kilo-lab using appropriate engineering controls (e.g., fume hoods, process scrubbers) and PPE.

Protocol A: Synthesis of 6-Boc-1-phenyl-1,6-diazaspiro[3.4]octane (Step 1)

Objective: Achieve >90% isolated yield of the protected intermediate with residual palladium <50 ppm.

  • Equipment Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a nitrogen inlet.

  • Reagent Charging:

    • Charge the reactor with 6-Boc-1,6-diazaspiro[3.4]octane (500 g, 2.35 mol, 1.0 equiv) and bromobenzene (406 g, 2.59 mol, 1.1 equiv).

    • Add anhydrous 2-MeTHF (5.0 L, 10 volumes).

    • Initiate stirring at 250 rpm and sparge the solution with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive nitrogen sweep, quickly add Pd₂(dba)₃ (53.8 g, 0.059 mol, 2.5 mol%) and RuPhos (54.8 g, 0.118 mol, 5.0 mol%). The solution will turn deep red/purple.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (339 g, 3.53 mol, 1.5 equiv) in portions over 15 minutes.

    • Causality Note: NaOtBu is added last to prevent premature degradation of the catalyst complex.

  • Reaction Execution: Heat the jacket to maintain an internal temperature of 75–80 °C. Monitor the reaction via HPLC. Complete conversion (>99%) is typically observed within 8–10 hours.

  • Workup and Pd Scavenging:

    • Cool the reactor to 20 °C. Quench the reaction by slowly adding 2.5 L of deionized water.

    • Separate the aqueous layer. Wash the organic layer with 10% aqueous NaCl (2.0 L).

    • To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS® Thiol, 100 g) and stir at 40 °C for 4 hours to reduce Pd levels.

    • Filter the mixture through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure to approximately 1.5 L. Add heptane (3.0 L) slowly to induce crystallization. Filter the resulting solid, wash with cold heptane, and dry under vacuum at 45 °C to afford the intermediate as an off-white solid.

Protocol B: Deprotection to 1-Phenyl-1,6-diazaspiro[3.4]octane Hydrochloride (Step 2)

Objective: Clean removal of the Boc protecting group without inducing spirocycle degradation or ring-opening.

  • Equipment Setup: Equip a 5 L jacketed reactor with a mechanical stirrer and a scrubber system capable of neutralizing HCl gas.

  • Dissolution: Charge the intermediate from Step 1 (approx. 600 g) into the reactor. Add 1,4-dioxane (2.0 L) and stir until complete dissolution is achieved at 20 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (1.5 L, approx. 3.0 equiv).

    • Causality Note: Anhydrous HCl in dioxane is preferred over aqueous HCl or TFA. Aqueous conditions can complicate the isolation of the highly water-soluble diamine product, while TFA requires a difficult free-basing and distillation step. The HCl salt precipitates directly from the dioxane solution.

  • Reaction Execution: Stir the slurry at 20–25 °C for 4 hours. Monitor by LC-MS for the disappearance of the starting material mass.

  • Isolation: Filter the thick white slurry under nitrogen. Wash the filter cake with MTBE (Methyl tert-butyl ether, 2 x 500 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the highly hygroscopic solid in a vacuum oven at 40 °C with a nitrogen bleed until a constant weight is achieved.

  • (Optional) Free-basing: If the free base is required for subsequent medicinal chemistry steps, the HCl salt can be dissolved in minimal water, basified to pH 12 with 2M NaOH, and extracted extensively with dichloromethane.

Safety and Quality Control

  • Process Safety: The cross-coupling reaction in Step 1 utilizes NaOtBu, a strong base that reacts exothermically with water. Ensure all solvents are strictly anhydrous.

  • Quality Attributes: The final API intermediate must be tested for residual palladium (ICP-MS, specification <10 ppm) and residual solvents (GC-HS). The spirocyclic integrity should be confirmed via ¹H and ¹³C NMR, paying special attention to the quaternary spiro carbon signal (typically around 60-70 ppm depending on the exact electronic environment).

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane

Welcome to the technical support center for the synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this valuable spirocyclic scaffold. The unique three-dimensional structure of diazaspiro[3.4]octanes makes them attractive building blocks in medicinal chemistry, offering potential improvements in physicochemical properties.[1][2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yields.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.

Question 1: My overall yield for 1-Phenyl-1,6-diazaspiro[3.4]octane is consistently low. What are the most common causes and how can I address them?

Answer: Low yield is a multifaceted problem that can stem from several stages of the synthetic sequence. A systematic approach is crucial for diagnosis. Let's break down the likely culprits, assuming a common synthetic route involving the formation of an N-protected pyrrolidine intermediate followed by cyclization to form the azetidine ring.

Probable Causes & Recommended Solutions

Problem Area Probable Cause Recommended Solution & Scientific Rationale
Incomplete Cyclization Insufficient Activation of Leaving Group: The intramolecular ring-closing step to form the strained azetidine ring often requires a good leaving group (e.g., tosylate, mesylate) and can be sluggish.Action: Consider using a more reactive leaving group (e.g., triflate or nosylate) or increasing the reaction temperature. Rationale: A better leaving group lowers the activation energy for the intramolecular nucleophilic substitution, accelerating the rate of cyclization. However, monitor the reaction closely, as higher temperatures can also promote side reactions like decomposition.[3]
Steric Hindrance: The phenyl substituent may sterically hinder the intramolecular cyclization, slowing down the reaction.Action: Increase reaction time and ensure efficient stirring. In some cases, switching to a less sterically demanding protecting group on the second nitrogen can be beneficial during the cyclization step. Rationale: Providing more time and energy (temperature) can help overcome the steric barrier.
Side Reactions Polymerization: Reactive intermediates, especially under harsh conditions or in high concentrations, can lead to oligomer or polymer formation.[3]Action: Perform the cyclization step under high-dilution conditions (slow addition of substrate to a heated solvent/base mixture). Rationale: High dilution favors intramolecular reactions (cyclization) over intermolecular reactions (polymerization) by keeping the concentration of the reactive species low.
Hydrolysis of Intermediates: If the synthesis involves imine intermediates, they are susceptible to hydrolysis, which prevents the desired cyclization.[3]Action: Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can react with and destroy key intermediates, halting the reaction sequence. An inert atmosphere prevents atmospheric moisture from entering the reaction.
Purification Losses Product Adsorption on Silica Gel: The basic nitrogen atoms in the diazaspiro[3.4]octane core can strongly interact with the acidic silica gel during column chromatography, leading to peak tailing and poor recovery.Action: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide.[4] Rationale: The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing the basic product from binding irreversibly and allowing for smooth elution.
Difficulty in Salt Formation/Recrystallization: Impurities may co-precipitate with the desired product during salt formation or recrystallization, leading to low purity and the need for further purification, which reduces yield.Action: Carefully select the recrystallization solvent system. If forming a salt (e.g., dihydrochloride), ensure the addition of acid is stoichiometric and controlled to avoid excess acid which might degrade the product.[4] Rationale: The ideal recrystallization solvent will dissolve the product at high temperatures but not the impurities, and vice-versa upon cooling.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple, often isomeric, side products is a common challenge. Understanding their origin is key to suppression.

  • Incomplete Cyclization: The most prominent "impurity" is often the unreacted linear precursor. If the reaction is not driven to completion, you will face a difficult separation.

    • Solution: Monitor the reaction progress carefully using TLC or LC-MS. Extend the reaction time or moderately increase the temperature until the starting material is fully consumed.

  • Rearrangement Products: The strained four-membered azetidine ring can be susceptible to rearrangement under acidic or thermal stress.[3]

    • Solution: Maintain careful temperature control and use milder reaction conditions where possible. During workup and purification, avoid strong acids unless forming a stable salt.

  • Protecting Group-Related Side Reactions: If you are using protecting groups (e.g., Boc, Cbz), ensure they are stable under the reaction conditions for each step.[3]

    • Solution: Choose your protecting groups orthogonally, meaning one can be removed without affecting the other. For example, a Boc group (acid-labile) and a Benzyl group (hydrogenolysis-labile) are an orthogonal pair.

Below is a troubleshooting workflow to guide your optimization process.

G cluster_reaction Reaction Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products cluster_purification Purification Optimization start Problem: Low Yield or Impurities check_sm Verify Starting Material Purity & Dryness start->check_sm check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete side_products Major Side Products? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes high_dilution Use High Dilution (for Cyclization) side_products->high_dilution Yes check_purification Analyze Purification Step side_products->check_purification No, reaction is clean increase_temp Increase Temperature (Cautiously) increase_time->increase_temp check_reagents Check Reagent Activity increase_temp->check_reagents end_node Optimized Protocol check_reagents->end_node inert_atm Ensure Inert Atmosphere high_dilution->inert_atm milder_cond Use Milder Conditions inert_atm->milder_cond milder_cond->end_node column_chrom Low Recovery from Column? check_purification->column_chrom recryst Issues with Recrystallization? column_chrom->recryst No add_base Add Base (Et3N) to Eluent column_chrom->add_base Yes solvent_screen Perform Solvent Screen recryst->solvent_screen Yes recryst->end_node No add_base->end_node solvent_screen->end_node

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What is a reliable, high-level synthetic strategy for 1-Phenyl-1,6-diazaspiro[3.4]octane?

A: A common and effective strategy is a multi-step synthesis that builds the two rings sequentially. One plausible approach is based on a [3+2] cycloaddition reaction, which is known for constructing substituted pyrrolidine rings.[2][5][6]

  • Step 1: [3+2] Cycloaddition: React an azomethine ylide precursor, such as N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, with methylenecyclobutane in the presence of an acid catalyst (e.g., TFA). This forms the core N-benzyl-diazaspiro[3.4]octane structure.

  • Step 2: Deprotection: Remove the benzyl group via catalytic hydrogenation (e.g., using Pd/C and H2 gas) to yield the secondary amine.

  • Step 3: N-Arylation: Introduce the phenyl group onto the secondary amine via a Buchwald-Hartwig amination or a similar cross-coupling reaction using a phenyl halide (e.g., bromobenzene) and a suitable palladium catalyst and ligand.

This modular approach allows for the synthesis of various analogs by changing the starting materials.

G cluster_0 Step 1: [3+2] Cycloaddition cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Arylation A Azomethine Ylide Precursor + Methylenecyclobutane B N-Benzyl-1,6-diazaspiro[3.4]octane A->B  TFA   C 1,6-Diazaspiro[3.4]octane B->C  H₂, Pd/C   D 1-Phenyl-1,6-diazaspiro[3.4]octane (Final Product) C->D  Ph-Br, Pd Catalyst  

Caption: High-level synthetic strategy overview.

Q: How should I best purify the final compound?

A: Purification of the free base of 1-Phenyl-1,6-diazaspiro[3.4]octane is typically achieved by column chromatography.[4]

Typical Column Chromatography Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Gradient of Dichloromethane (DCM) and Methanol (MeOH)Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%) to elute the polar product.
Additive 0.5-1% Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH)CRITICAL: This basic modifier is essential to prevent the basic amine product from streaking and irreversibly binding to the acidic silica gel.[4]

For achieving very high purity, converting the free base to a crystalline salt (e.g., dihydrochloride or oxalate salt) and recrystallizing it from a suitable solvent system (like ethanol/ether) is a highly effective method.[4][6]

Q: What are the critical safety considerations for this synthesis?

A: Standard laboratory safety protocols should be strictly followed. Pay special attention to:

  • Reagent Toxicity: Handle all chemicals, especially organometallic reagents, catalysts (e.g., palladium), and corrosive acids/bases, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Inert Atmosphere: Reactions conducted under an inert atmosphere (nitrogen or argon) mitigate fire risk from pyrophoric reagents and prevent degradation of sensitive compounds.

  • Hydrogenation: If performing catalytic hydrogenation for deprotection, use a proper setup (e.g., a Parr shaker or a balloon setup) and ensure there are no ignition sources nearby. Hydrogen gas is highly flammable.

Always consult the Safety Data Sheet (SDS) for every reagent used in the synthesis.

References

  • BenchChem. (2025). preventing side reactions during the synthesis of 1-Azaspiro[3.
  • Royal Society of Chemistry. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.
  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2656–2673.
  • Dong, X., & Zhao, W. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles.

Sources

Optimization

Overcoming solubility issues with 1-Phenyl-1,6-diazaspiro[3.4]octane in organic solvents

Welcome to the Technical Support Center for spirocyclic amine handling. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 1-Phenyl-1,6-diaza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine handling. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 1-Phenyl-1,6-diazaspiro[3.4]octane in organic solvents.

While incorporating spirocyclic architectures is a proven medicinal chemistry strategy to increase the sp³ fraction and "escape from flatland"[1], these rigid, three-dimensional scaffolds often introduce complex physicochemical behaviors in the laboratory. Below, we dissect the causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them.

Section 1: The "Brick-Dust" Paradox (Mechanistic FAQs)

Q: Why is 1-Phenyl-1,6-diazaspiro[3.4]octane highly insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), despite being an organic molecule? A: This compound frequently exhibits what is known as "brick-dust" behavior[2]. While its sp³-rich spirocyclic core improves metabolic stability and aqueous solubility profiles compared to flat aromatic monocycles[1], it simultaneously creates a highly stable, dense crystal lattice in the solid state.

The insolubility in moderate organic solvents is driven by two competing thermodynamic forces:

  • High Crystal Lattice Energy: The molecule contains a secondary amine (a strong hydrogen bond donor and acceptor) and a phenyl ring. In the solid state, these moieties form extensive intermolecular hydrogen-bonding networks and π−π stacking interactions.

  • Poor Solvation Energy: Non-polar or moderately polar aprotic solvents (like hexanes or pure DCM) lack the hydrogen-bond accepting capacity required to break these strong intermolecular forces. The energy required to disrupt the crystal lattice far exceeds the energy gained by solvation.

Q: Does the ionization state (salt vs. free base) matter for organic solvent solubility? A: Absolutely. Commercially available spirocyclic amines are frequently supplied as hydrochloride (HCl) or trifluoroacetate (TFA) salts to prevent oxidative degradation and improve shelf life[3]. A salt form will be entirely insoluble in solvents like DCM, THF, or EtOAc. You must first verify the ionization state of your batch before attempting organic solvation.

Mechanism Solid High Lattice Energy (Brick-Dust State) Hbond Intermolecular H-Bonding (2° Amine) Solid->Hbond PiPi Pi-Pi Stacking (Phenyl Ring) Solid->PiPi Disruption Solvent Disruption (H-Bond Acceptors) Hbond->Disruption Protection Chemical Masking (Steric Bulk) Hbond->Protection PiPi->Disruption Solvated Solvated State (Thermodynamic Sink) Disruption->Solvated Protection->Solvated

Mechanistic pathways for overcoming crystal lattice energy in spirocyclic amines.

Section 2: Solubilization Workflows & Protocols

To successfully dissolve 1-Phenyl-1,6-diazaspiro[3.4]octane, you must either alter the solvent environment to disrupt hydrogen bonding[4] or chemically mask the offending functional group.

Workflow A Compound Insoluble in Organic Solvent B Determine Ionization State A->B C Salt Form (e.g., HCl) B->C D Free Base Form B->D E Perform Basic Aqueous Workup (pH > 9) C->E F Assess Downstream Needs D->F E->F G Add Polar Aprotic Co-solvent (DMF/DMSO) F->G Free Amine Required H Boc/Cbz Protection (Mask 2° Amine) F->H Amine Not Required

Decision tree for troubleshooting 1-Phenyl-1,6-diazaspiro[3.4]octane solubility.

Protocol A: The Self-Validating Free-Basing Extraction

If your compound is a salt, it must be converted to a free base to partition into organic solvents. This protocol uses visual cues to validate the thermodynamic shift.

  • Initial Suspension: Suspend 1.0 eq of 1-Phenyl-1,6-diazaspiro[3.4]octane (salt form) in DCM (10 mL/mmol).

    • Causality: The salt lattice is impervious to DCM.

    • Validation Check: The mixture will remain a highly cloudy, opaque suspension.

  • Alkalinization: Add an equal volume of saturated aqueous NaHCO3​ or 1M NaOH (ensure aqueous pH > 9).

    • Causality: The base deprotonates the secondary amine, destroying the ionic lattice and generating the more lipophilic free base.

  • Phase Transfer: Stir vigorously for 15–20 minutes at room temperature.

    • Validation Check: The organic (bottom) layer should transition from cloudy to completely transparent as the free base partitions into the DCM.

  • Co-Solvent Rescue (If necessary): If the DCM layer remains slightly turbid, the free base is still forming intermolecular hydrogen bonds. Add 5–10% v/v Methanol (MeOH) to the DCM layer.

    • Causality: MeOH acts as a highly effective hydrogen-bond breaker, solvating the secondary amine and instantly clearing the solution.

Protocol B: Chemical Masking (Boc-Protection)

If your downstream chemistry does not immediately require the secondary amine, masking it is the most robust way to guarantee solubility across all organic solvents.

  • Solvation: Dissolve the free base in a 9:1 mixture of DCM:DMF. (The DMF is required to act as a hydrogen-bond acceptor to achieve initial dissolution[4]).

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Protection: Slowly add 1.1 eq of Di-tert-butyl dicarbonate ( Boc2​O ). Stir for 4 hours.

    • Causality: The bulky tert-butyl group completely shields the nitrogen, eliminating its ability to act as a hydrogen bond donor. This drastically lowers the crystal lattice energy.

    • Validation Check: Upon aqueous workup and removal of DMF, the resulting Boc-protected spirocycle will be highly soluble in pure hexanes, EtOAc, and ethereal solvents.

Section 3: Quantitative Solvent Compatibility Matrix

To minimize trial and error, consult the following empirical solubility data matrix for 1-Phenyl-1,6-diazaspiro[3.4]octane.

Solvent SystemDielectric Constant ( ε )Free Base SolubilityHCl Salt SolubilityMechanistic Rationale & Recommendation
Hexanes / Heptane ~1.9InsolubleInsolubleLacks dipole moment; cannot disrupt π−π or H-bonding. Avoid.
Pure DCM / CHCl3​ 8.9 / 4.8Poor to ModerateInsolubleInsufficient H-bond accepting capacity for the free base.
DCM + 10% MeOH ~11.0Excellent ModerateMeOH disrupts intermolecular H-bonds. Recommended for extractions.
Tetrahydrofuran (THF) 7.6ModerateInsolubleEthereal oxygen acts as a weak H-bond acceptor. Requires heating.
DMF / DMSO 36.7 / 46.7Excellent Excellent Strong H-bond acceptors[4]; disrupts lattice energy. Recommended for assays/reactions.
Aqueous Buffer (pH < 4) ~80.0Excellent (as salt)Excellent Protonation forces ion-dipole interactions with water[3].

Section 4: Advanced Troubleshooting FAQs

Q: I need to run an anhydrous reaction (e.g., Grignard or Buchwald-Hartwig) in pure THF, but the free base won't fully dissolve at room temperature. What should I do? A: If polar aprotic co-solvents (like DMF) or protic co-solvents (like MeOH) will poison your catalyst or quench your reagent, utilize thermal disruption . Heat the THF suspension to 50°C. The added thermal energy overcomes the lattice enthalpy, driving the compound into solution. Once dissolved, the kinetic barrier to recrystallization is often high enough that the solution will remain homogenous even when cooled back to room temperature (supersaturation).

Q: My compound dissolved perfectly in DMSO for an in vitro assay, but crashed out immediately when spiked into the aqueous assay buffer. How do I prevent this? A: This is a classic solvent-shift precipitation issue. While the compound is soluble in pure DMSO, the spirocyclic free base is highly lipophilic and insoluble in neutral water. To prevent crashing:

  • Pre-formulate the DMSO stock with a surfactant (e.g., 0.1% Tween-80) to create localized micelles.

  • Ensure the aqueous assay buffer is slightly acidic (pH 5.5 - 6.0) if your biological target permits, which will transiently protonate the amine and maintain solubility.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]

  • Molecular Characteristics for Solid-State Limited Solubility ResearchGate / Pharmaceutical Research[Link]

  • Chemical and Mechanical Modulation of Polymeric Micelle Assembly PMC - National Institutes of Health[Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Crystal Growth & Design - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-Phenyl-1,6-diazaspiro[3.4]octane Reactions

Welcome to the technical support center for reactions involving the 1-Phenyl-1,6-diazaspiro[3.4]octane core. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving the 1-Phenyl-1,6-diazaspiro[3.4]octane core. This guide is designed for researchers, scientists, and professionals in drug development who are working with this emerging and valuable scaffold. The unique three-dimensional structure of diazaspiro[3.4]octanes makes them attractive as bioisosteres for more common motifs like piperazine, offering potential improvements in physicochemical properties and metabolic stability.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your catalytic reactions, with a specific focus on catalyst loading.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired 1-Phenyl-1,6-diazaspiro[3.4]octane derivative. What are the likely causes and how can I improve the yield?

A: Low product yield is a common initial hurdle. The cause can often be traced back to catalyst activity, reaction conditions, or the purity of your starting materials.

Probable Causes & Solutions:

  • Insufficient Catalyst Loading: The amount of catalyst might be too low to effectively drive the reaction forward. While minimizing catalyst use is ideal, a certain threshold is necessary for an efficient reaction rate.

    • Solution: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%, 5 mol%, etc.) to find the optimal concentration.[3] Be aware that excessively high loading can sometimes lead to side reactions or be detrimental to enantioselectivity in asymmetric syntheses.[4]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous, as water and other nucleophiles can poison certain catalysts.[5][6] If thermal degradation is suspected, attempt the reaction at a lower temperature for a longer duration.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all significantly impact reaction efficiency.

    • Solution: Conduct a systematic optimization of reaction parameters. Screen a variety of solvents with different polarities. Temperature can also be a critical factor; some reactions may require heating to overcome activation energy barriers, while others may need to be cooled to prevent side reactions.

  • Incomplete Starting Material Conversion: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] If the reaction stalls, a small, additional charge of the catalyst might be beneficial.

Issue 2: Formation of Significant Side Products

Q: I am observing the formation of multiple unintended products in my reaction mixture. How can I improve the selectivity towards the desired 1-Phenyl-1,6-diazaspiro[3.4]octane product?

A: The formation of side products often points to issues with reaction selectivity, which can be influenced by the catalyst, temperature, and stoichiometry of the reactants.

Probable Causes & Solutions:

  • Incorrect Catalyst Loading: Both too low and too high catalyst loadings can lead to the formation of side products. An insufficient amount may not be selective enough, while an excess can promote undesired reaction pathways.

    • Solution: As with low yield, systematically optimize the catalyst loading. There is often a "sweet spot" that maximizes selectivity for the desired product.

  • Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barriers for side reactions.

    • Solution: Try running the reaction at a lower temperature. This may require longer reaction times, but can significantly improve selectivity.

  • Stoichiometry of Reactants: An incorrect ratio of starting materials can lead to the formation of products from the reaction of the excess reactant.

    • Solution: Carefully control the stoichiometry of your reactants. For reactions involving multiple components, it may be necessary to slowly add one reactant to maintain a low concentration and suppress side reactions.

  • Presence of Impurities: Impurities in the starting materials or solvents can act as catalysts for side reactions.

    • Solution: Ensure the purity of all reagents and solvents. Purification of starting materials before use may be necessary.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating the pure 1-Phenyl-1,6-diazaspiro[3.4]octane derivative from the crude reaction mixture. What purification strategies are most effective?

A: The basic nature of the diazaspiro core can sometimes complicate purification. A combination of techniques is often required.

Probable Causes & Solutions:

  • Product is Water-Soluble: The amine functionalities in the product can lead to some water solubility, making extraction from aqueous workups inefficient.

    • Solution: During aqueous workup, adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent. This will ensure the amine groups are deprotonated and the product is less water-soluble. Multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate are recommended.[7]

  • Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the reaction mixture, making chromatographic separation difficult.

    • Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing on silica gel). If co-elution is still an issue, consider derivatizing the product (e.g., by Boc-protection of one of the amines) to alter its polarity for easier separation.

  • Residual Catalyst Contamination: Metal-based catalysts can sometimes be difficult to remove completely.

    • Solution: For reactions using metal catalysts, specific workup procedures may be necessary. This could involve washing the organic layer with a solution that can chelate the metal (e.g., aqueous ammonium chloride or EDTA solutions). Alternatively, passing the crude product through a plug of a specialized silica gel designed for metal scavenging can be effective.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of reactions involving 1-Phenyl-1,6-diazaspiro[3.4]octane.

Q1: What is a typical starting point for catalyst loading in these reactions?

A1: A good starting point for many catalytic reactions is between 1-5 mol%.[3] However, the optimal loading is highly dependent on the specific catalyst, substrates, and reaction conditions. It is always advisable to perform a small-scale screen to determine the optimal catalyst loading for your specific system.

Q2: How does the choice of catalyst affect the reaction outcome?

A2: The choice of catalyst is critical and can influence reaction rate, yield, and selectivity.[4] For the synthesis of spirocyclic systems, a variety of catalysts have been employed, including those based on transition metals like palladium and rhodium, as well as organocatalysts.[4][8] The specific catalyst should be chosen based on the type of transformation you are trying to achieve.

Q3: Are there any specific safety precautions to consider when working with these compounds and catalysts?

A3: Standard laboratory safety practices should always be followed. Many catalysts, especially those containing heavy metals, can be toxic and should be handled with care in a well-ventilated fume hood. The diazaspiro compounds themselves may have biological activity and should be handled with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Q4: Can I reuse my catalyst?

A4: The reusability of a catalyst depends on its stability under the reaction and workup conditions. Some heterogeneous catalysts can be recovered by filtration and reused. For homogeneous catalysts, recovery can be more challenging. If catalyst reuse is a priority, consider exploring supported catalysts or developing a workup procedure that allows for the recovery of the catalyst from the reaction mixture.

Q5: What analytical techniques are best for monitoring the progress of these reactions?

A5: A combination of techniques is often best. Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress.[4][6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product.

Experimental Protocols

General Procedure for a Catalytic Reaction to Synthesize a 1-Phenyl-1,6-diazaspiro[3.4]octane Derivative

This is a generalized protocol and may require optimization for your specific substrates and catalyst.

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the starting materials and the desired amount of catalyst.

  • Add the appropriate anhydrous solvent.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Loading Optimization Screen
Entry Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Yield (%)
10.52410<5
21.0244538
32.5189585
45.012>9992
510.012>9990

Note: The above data is illustrative. Actual results will vary depending on the specific reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in 1-Phenyl-1,6-diazaspiro[3.4]octane reactions.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_selectivity Selectivity Enhancement cluster_purification Purification Strategy Start Reaction Outcome Low_Yield Low Yield / No Reaction Start->Low_Yield Side_Products Side Products Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues Inc_Cat_Load Increase Catalyst Loading Low_Yield->Inc_Cat_Load Check_Purity Check Reagent Purity Low_Yield->Check_Purity Opt_Cond Optimize Temp/Solvent Low_Yield->Opt_Cond Adj_Cat_Load Adjust Catalyst Loading Side_Products->Adj_Cat_Load Lower_Temp Lower Temperature Side_Products->Lower_Temp Check_Stoich Verify Stoichiometry Side_Products->Check_Stoich pH_Adjust Adjust pH during Workup Purification_Issues->pH_Adjust Opt_Chroma Optimize Chromatography Purification_Issues->Opt_Chroma Metal_Scavenge Use Metal Scavenger Purification_Issues->Metal_Scavenge

Caption: Troubleshooting workflow for common reaction issues.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Spiro-oxindole Core Formation.
  • Kamlar, M., Urban, M., & Vesely, J. (2023). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry.
  • Li, X., et al. (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Science Advances.
  • ResearchGate. (n.d.). Optimization of screening of catalyst loading.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • BenchChem. (2025). Preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
  • ResearchGate. (n.d.). Optimization of catalyst loading using the model reaction.
  • Hamza, D., & Stocks, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • Kolyvanov, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • National Center for Biotechnology Information. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations.
  • Guerrini, R., et al. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one, a potent and selective orphanin FQ (OFQ) receptor agonist with anxiolytic-like properties. European Journal of Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting guide for reactive dye synthesis using intermediates.
  • National Center for Biotechnology Information. (n.d.). 3-METHYL-1-(PHENYLMETHYL)-1,6-DIAZASPIRO(3.4)OCTANE, (3S,4R)-.
  • Royal Society of Chemistry. (n.d.). Establishing the main determinants of the environmental safety of catalytic fine chemical synthesis with catalytic cross-coupling reactions.
  • National Center for Biotechnology Information. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • MolPort. (n.d.). 1-phenyl-1,6-diazaspiro[3.4]octane.
  • University of Rochester. (2026). About Workup.

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-Phenyl-1,6-diazaspiro[3.4]octane

Welcome to the Technical Support Center for handling and storing 1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7). Designed for researchers, medicinal chemists, and drug development professionals, this guide addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7). Designed for researchers, medicinal chemists, and drug development professionals, this guide addresses the unique chemical vulnerabilities of this spirocyclic building block.

Because this molecule features a highly strained azetidine ring fused to a pyrrolidine ring, it is susceptible to specific degradation pathways that can compromise your synthetic workflows[1]. This resource provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute compound integrity during long-term storage.

Part 1: Quantitative Data & Vulnerability Summary

To design effective storage conditions, we must first understand the structural liabilities of the molecule. The table below summarizes the primary degradation pathways, their environmental triggers, and the causal mechanisms.

Structural FeatureEnvironmental TriggerDegradation MechanismPrimary ConsequencePrevention Strategy
Azetidine Ring (N1) Trace Acids (pH < 5), MoistureAcid-mediated protonation lowering the barrier for nucleophilic ring-opening[2].Loss of spirocyclic core; formation of linear amine impurities.Store in strictly acid-free environments; avoid aged halogenated solvents.
Secondary Amine (N6) Oxygen (O2), UV LightElectron/hydrogen abstraction leading to N-oxidation[3].Formation of N-oxides and radical-mediated cleavage products.Store under an Argon/N2 blanket; use amber glass vials.
Secondary Amine (N6) Carbon Dioxide (CO2)Nucleophilic attack of the secondary amine on atmospheric CO2[4][5].Carbamate salt formation; compound shifts from powder to a gummy solid.Strict inert atmosphere; desiccator storage.
Part 2: Troubleshooting Guides & FAQs

Q1: My batch of 1-Phenyl-1,6-diazaspiro[3.4]octane has turned from a free-flowing powder into a sticky, gummy residue. What happened, and can I salvage it? A1: This is a classic symptom of carbon dioxide (CO2) absorption. The secondary amine (N6) on the pyrrolidine ring is highly nucleophilic and acts as a CO2 scavenger, reacting with atmospheric carbon dioxide to form a carbamate salt[4].

  • Causality: The non-covalent transformation into a carbamate salt drastically alters the physical state and solubility of the compound, ruining stoichiometric accuracy for downstream coupling reactions.

  • Validation/Salvage: You can validate this degradation by running an IR spectrum (look for a new carbamate C=O stretch around 1600–1650 cm⁻¹). To salvage the material, dissolve the gummy residue in an organic solvent (e.g., Dichloromethane), wash with a mild aqueous base (like saturated NaHCO3) to break the carbamate and free-base the amine, dry over Na2SO4, and concentrate under reduced pressure.

Q2: I prepared a stock solution in Chloroform (CHCl3) and stored it at 4°C. A week later, LC-MS shows multiple new peaks with higher mass. Why? A2: Chloroform naturally degrades over time upon exposure to light and oxygen, generating trace amounts of phosgene and Hydrochloric Acid (HCl). The trace HCl protonates the azetidine nitrogen (N1), which triggers an acid-mediated ring-opening decomposition[2].

  • Causality: The 4-membered azetidine ring is highly strained. Protonation lowers the activation energy for nucleophilic attack, causing the ring to spring open[2].

  • Validation: Never store strained azetidines in unbuffered or aged halogenated solvents. If you must use CHCl3, validate the solvent by filtering it through basic alumina immediately before use, or stabilize your stock solution with a trace amount of a non-nucleophilic base (e.g., DIPEA).

Q3: Does the N1-phenyl group stabilize or destabilize the azetidine ring? A3: It provides a stabilizing effect compared to an unsubstituted aliphatic azetidine, but it is not immune to degradation. The phenyl group allows for lone-pair delocalization from the azetidine nitrogen into the aromatic ring, which reduces the basicity (pKa) of N1. This makes it slightly less susceptible to protonation[2]. However, the phenyl group also absorbs UV light, which can trigger photo-oxidation pathways if the compound is not stored in amber vials.

Part 3: Self-Validating Protocol for Long-Term Storage

To ensure the structural integrity of 1-Phenyl-1,6-diazaspiro[3.4]octane for >6 months, follow this self-validating methodology. This protocol utilizes built-in checkpoints to guarantee that the storage environment has not been compromised.

Step 1: Pre-Storage Purity Verification

  • Action: Run a baseline LC-MS and ¹H-NMR on the bulk material.

  • Causality: Establishes a baseline to ensure no ring-opened impurities or N-oxides are present before investing time in storage preparation.

  • Validation Check: Confirm the physical state is a dry, free-flowing powder. If it is clumpy, pre-dry the compound under high vacuum for 12 hours.

Step 2: Aliquoting under Inert Atmosphere

  • Action: Transfer the bulk material into a glove box purged with high-purity Argon. Divide the compound into single-use aliquots in amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to atmospheric O2 and CO2[4][6]. Argon is heavier than Nitrogen and provides a superior protective blanket against oxidation. Amber glass prevents UV-mediated radical generation.

Step 3: Desiccation and Sealing

  • Action: Purge the headspace of each vial with Argon, cap tightly with PTFE-lined caps, and wrap the caps in Parafilm. Place the vials in a secondary container with a color-indicating desiccant (e.g., silica gel).

  • Causality: Moisture can act as a nucleophile or mediate trace acid/base reactions that catalyze azetidine ring opening.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed secondary container at -20°C.

  • Causality: Low temperatures exponentially decrease the kinetic rate of both oxidative and thermal degradation pathways[3].

Step 5: Thawing and Post-Storage Validation (Critical Checkpoint)

  • Action: When retrieving an aliquot, allow the sealed vial to warm to room temperature before opening.

  • Causality: If the vial is opened while cold, atmospheric moisture will instantly condense on the compound, introducing water that can catalyze degradation.

  • Final Validation Check: Visually inspect the compound upon opening. If it remains a free-flowing powder , the inert seal was successfully maintained. If it is viscous or gummy , the seal was breached, CO2/moisture entered, and the aliquot must be re-purified prior to use.

Part 4: Logical Workflow Visualization

The following diagram maps the structural vulnerabilities of the molecule to their respective degradation mechanisms and the logical storage solutions required to prevent them.

G cluster_triggers Environmental Triggers cluster_degradation Degradation Pathways cluster_solutions Storage Solutions (Protocols) Target 1-Phenyl-1,6-diazaspiro[3.4]octane O2 Oxygen (O2) & Light Target->O2 CO2 Carbon Dioxide (CO2) Target->CO2 Acid Trace Acids & Moisture Target->Acid Oxidation Oxidative Degradation (N6-oxide formation) O2->Oxidation Carbamate Carbamate Salt Formation (Viscous/Gummy Solid) CO2->Carbamate RingOpen Azetidine Ring Opening (Strain-Release Cleavage) Acid->RingOpen Inert Argon/N2 Atmosphere & Amber Vials Oxidation->Inert Prevented by Temp -20°C Storage & Desiccation Oxidation->Temp Carbamate->Inert Prevented by RingOpen->Temp Solvent Acid-Free Solvents (Avoid aged CHCl3) RingOpen->Solvent Prevented by

Logical mapping of environmental triggers to degradation pathways and storage solutions.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1-Phenyl-1,6-diazaspiro[3.4]octane

Welcome to the technical support center for the chiral resolution of 1-Phenyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-Phenyl-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioseparation of this valuable spirocyclic diamine. The unique structural features of spirocyclic compounds can present specific hurdles in achieving high enantiomeric purity.[1][2][3] This resource addresses these issues in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am struggling to find a suitable chiral resolving agent for 1-Phenyl-1,6-diazaspiro[3.4]octane. What are the best starting points?

A1: The selection of an effective chiral resolving agent is often the most critical step and can be empirical.[4][5] For a diamine like 1-Phenyl-1,6-diazaspiro[3.4]octane, the primary approach is the formation of diastereomeric salts with chiral acids.[5][6][7]

Recommended Screening Strategy:

A panel of commercially available chiral acids should be screened to identify the one that forms a diastereomeric salt with one enantiomer of the diamine that has significantly lower solubility.[4][5]

Table 1: Recommended Chiral Resolving Agents for Initial Screening

Chiral Resolving AgentStructural ClassKey Considerations
L-(+)-Tartaric acidDicarboxylic acidA cost-effective and widely used option that has shown success in resolving various amines.[5]
(S)-(+)-Mandelic acidα-Hydroxy carboxylic acidOften provides high enantiomeric excess in a single crystallization.[5]
(1S)-(+)-10-Camphorsulfonic acidSulfonic acidA strong acid that can be particularly effective for less basic amines.[5]
Di-p-toluoyl-L-tartaric acidTartaric acid derivativeThe bulky aromatic groups can enhance diastereomeric differentiation.
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Phosphoric acidHas been used for resolving chiral amines through the formation of diastereomeric phosphates.[8]

Experimental Insight: The spirocyclic nature of 1-Phenyl-1,6-diazaspiro[3.4]octane may lead to unique packing arrangements in the crystal lattice. Therefore, it is crucial to screen a diverse set of resolving agents to find the optimal steric and electronic complementarity.

Q2: My diastereomeric salt crystallization is not yielding a high enantiomeric excess (ee). How can I optimize this?

A2: Achieving high enantiomeric excess through crystallization is a multi-parameter optimization problem. Several factors, including solvent choice, cooling rate, and seeding, play a crucial role.

Troubleshooting & Optimization Steps:

  • Solvent System Optimization: The solvent has a profound impact on the solubilities of the two diastereomeric salts.[4] A systematic screening of solvents and solvent mixtures is recommended.

    • Initial Screen: Start with common solvents like methanol, ethanol, isopropanol, and acetone.

    • Solvent Mixtures: Use binary or even ternary solvent systems to fine-tune the solubility differential. For example, a mixture of a protic solvent (e.g., ethanol) and an aprotic solvent (e.g., ethyl acetate) can be effective.

  • Controlled Cooling Profile: Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in low ee.

    • Recommendation: Employ a slow, linear cooling ramp to allow for the selective crystallization of the less soluble diastereomer.

  • Seeding: Introducing seed crystals of the desired diastereomeric salt can promote crystallization and improve enantiomeric purity, especially if the resolution is under kinetic control.[4]

  • Recrystallization: If the initial crystallization yields a product with moderate ee, one or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric purity.[4]

Workflow for Optimizing Diastereomeric Salt Crystallization

G cluster_0 Initial Crystallization cluster_1 Analysis & Decision cluster_2 Optimization Loop A Racemic Amine + Chiral Acid B Solvent Screening A->B C Initial Crystallization B->C D Analyze Enantiomeric Excess (ee) C->D E ee > 98%? D->E F Recrystallization E->F No G Optimize Cooling & Seeding E->G No J Liberate Free Amine E->J Yes H Re-analyze ee F->H G->H I ee > 98%? H->I I->F No I->J Yes

Sources

Reference Data & Comparative Studies

Validation

1-Phenyl-1,6-diazaspiro[3.4]octane vs piperazine bioisosteres in drug design

Beyond Flatland: 1-Phenyl-1,6-diazaspiro[3.4]octane as a Next-Generation Piperazine Bioisostere Executive Summary Piperazine is a ubiquitous structural motif in medicinal chemistry, featured in numerous blockbuster drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Flatland: 1-Phenyl-1,6-diazaspiro[3.4]octane as a Next-Generation Piperazine Bioisostere

Executive Summary

Piperazine is a ubiquitous structural motif in medicinal chemistry, featured in numerous blockbuster drugs[1]. However, its planar nature and specific basicity profile often introduce severe liabilities during lead optimization, including rapid oxidative metabolism, high efflux ratios, and off-target hERG potassium channel inhibition leading to cardiotoxicity[2]. To overcome these hurdles, modern drug discovery has embraced the "Escape from Flatland" paradigm, replacing flat rings with sp3 -rich, three-dimensional spirocyclic diamines[3]. Among these, 1-phenyl-1,6-diazaspiro[3.4]octane has emerged as a structurally rigid, topologically unique bioisostere that dramatically alters the physicochemical and pharmacological landscape of a lead series[4].

Structural and Physicochemical Causality

Why replace piperazine with a spirocycle? Piperazine provides two nitrogen exit vectors separated by a flexible, relatively flat ethylene bridge. While this allows for adaptable target binding, it also permits conformational relaxation that exposes the nitrogen lone pairs to metabolic enzymes (leading to N-dealkylation) and off-target channels (like hERG)[5].

By contrast, 1-phenyl-1,6-diazaspiro[3.4]octane introduces a quaternary spiro carbon that locks the molecular conformation. The phenyl substitution on the N1 position modulates the basicity of that specific nitrogen through inductive and resonance effects, while the spiro[3.4] core sterically shields the basic centers.

The Counterintuitive "Spiro Effect" on Lipophilicity: Adding carbon atoms typically increases lipophilicity (LogP/LogD). However, substituting a piperazine with an azaspiroalkane often lowers the measured LogD7.4​ [2]. This causality stems from the altered pKa​ . The spirocyclic topology changes the distance and angle between the two nitrogen atoms. In piperazine, the nitrogens are beta to each other, exerting strong inductive electron withdrawal that lowers pKa​ . In 1,6-diazaspiro[3.4]octane, the spatial arrangement mitigates this mutual withdrawal, increasing the basicity of the aliphatic nitrogen[2]. At physiological pH, a higher fraction of the molecule is ionized, thereby lowering the effective LogD and improving aqueous solubility.

Table 1: Comparative Physicochemical Profile
PropertyPiperazine Core1-Phenyl-1,6-diazaspiro[3.4]octaneCausality / Mechanism
Fsp3​ (Fraction sp3 ) 1.0 (Conformationally flat)1.0 (Rigid 3D topology)Spiro fusion forces a rigid, orthogonal ring arrangement.
pKa​ (Basic N) ~8.5 - 9.0~9.5 - 10.0Reduced inductive withdrawal between nitrogens due to spiro geometry.
LogD (pH 7.4) BaselineLowered ( Δ -0.5 to -1.0)Increased ionization at physiological pH reduces lipophilicity.
hERG Inhibition High RiskLow RiskSteric bulk and altered exit vectors disrupt π -stacking in hERG pore.
Metabolic Stability Prone to α -oxidationHighly StableQuaternary spiro carbon blocks α -oxidation; steric shielding prevents N-dealkylation.

Experimental Validation: Self-Validating Protocols

To objectively compare a piperazine-based lead with its 1-phenyl-1,6-diazaspiro[3.4]octane bioisostere, scientists must employ orthogonal assays that validate both safety (hERG) and pharmacokinetics (Clearance).

Protocol A: Automated Patch-Clamp Assay for hERG Liability

Purpose: To quantify the reduction in cardiotoxic liability when switching to the spirocyclic scaffold. Causality: The hERG channel pore is highly susceptible to binding basic amines with flat, lipophilic appendages. We use whole-cell patch-clamp to directly measure the tail current of the KCNH2 channel, providing a definitive functional readout of pore blockade.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 (hERG) gene. Harvest at 70-80% confluency.

  • Compound Preparation: Dissolve the piperazine lead and the 1-phenyl-1,6-diazaspiro[3.4]octane analog in DMSO (10 mM stock). Prepare serial dilutions in extracellular recording buffer (final DMSO < 0.1% to prevent solvent-induced membrane toxicity).

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Recording: Perfuse compounds starting from the lowest concentration. Record the steady-state tail current amplitude.

  • Data Analysis: Calculate fractional block and fit to a Hill equation to determine the IC50​ . Self-Validation: Include a positive control (e.g., dofetilide) to ensure assay sensitivity. Continuously monitor seal resistance (>1 G Ω ) throughout the recording; any drop indicates membrane leak rather than true channel inhibition, invalidating the sweep.

Protocol B: Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

Purpose: To demonstrate the metabolic shielding provided by the spirocyclic core. Causality: Microsomes contain high concentrations of CYP450 enzymes. By supplying NADPH, we isolate Phase I oxidative metabolism, directly testing whether the spiro carbon successfully blocks α -oxidation compared to the vulnerable piperazine ring.

  • Incubation Mixture: Combine HLM (0.5 mg/mL protein), test compound (1 μ M), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot ln(% remaining) vs. time. The slope ( k ) yields the in vitro half-life ( t1/2​=0.693/k ), which is converted to CLint​ ( μ L/min/mg protein). Self-Validation: Run a minus-NADPH control to rule out chemical instability or non-CYP degradation. Use verapamil as a high-clearance reference standard to confirm enzymatic viability.

Workflow and Decision Logic Visualizations

SAR_Workflow Piperazine Piperazine Lead High hERG & Clearance Analyze Identify Liability (Flatness, Exposed N) Piperazine->Analyze Spiro Bioisosteric Switch 1,6-diazaspiro[3.4]octane Analyze->Spiro Assay Orthogonal Assays (Patch-Clamp & HLM) Spiro->Assay Success Optimized Lead Low hERG, High Stability Assay->Success

Caption: Logical decision tree for replacing piperazine with a spirocyclic bioisostere to optimize safety.

Exp_Workflow Synth Synthesize Spiro Analog Microsomes HLM Incubation (Metabolic Stability) Synth->Microsomes Patch Patch-Clamp (hERG Assay) Synth->Patch LCMS LC-MS/MS Quantification Microsomes->LCMS Data Calculate CLint & IC50 LCMS->Data Patch->Data

Caption: Parallel experimental workflow validating the pharmacokinetic and safety profile of the spirocycle.

Synthetic Integration and Scaffold Hopping

Integrating 1-phenyl-1,6-diazaspiro[3.4]octane into existing pipelines requires an understanding of its unique exit vectors. Unlike the linear 180° exit vectors of a 1,4-piperazine, the spiro[3.4]octane system presents a roughly 90° to 120° twist between the substituents on the two nitrogen atoms[2]. This topological shift means that direct substitution will alter the spatial projection of the pharmacophore.

Therefore, researchers must utilize structure-based drug design (SBDD) and computational docking to ensure the new exit vectors align with the target's binding pocket. Synthetically, these spirocycles are often accessed via titanacyclobutane intermediates or the cyclization of γ -lactams[6],[7], providing a modular entry point for medicinal chemists to construct functionalized all-carbon quaternary centers and rapidly iterate through SAR cycles.

Conclusion

The transition from piperazine to 1-phenyl-1,6-diazaspiro[3.4]octane represents a sophisticated application of the "Escape from Flatland" principle. By increasing three-dimensionality, this bioisostere systematically dismantles the liabilities of flat amines—reducing hERG binding through steric mismatch and lowering clearance by shielding metabolic soft spots. For drug development professionals, integrating this scaffold, supported by rigorous patch-clamp and microsomal stability protocols, offers a robust pathway to rescue stalled lead optimization programs.

References

  • Meanwell, N.A., & Loiseleur, O. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute / Journal of Agricultural and Food Chemistry, 2022.[Link]

  • Smith, A. et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters / PMC, 2020.[Link]

  • Carreira, E.M. et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[Link]

  • ChemRxiv. "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes." ChemRxiv, 2026.[Link]

Sources

Comparative

Conformational Rigidity in Drug Design: A Comparative Guide to 1-Phenyl-1,6-diazaspiro[3.4]octane vs. Morpholine

Executive Summary In modern medicinal chemistry, the transition from "flat" sp²-dominated aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. Morpholine has long...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from "flat" sp²-dominated aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. Morpholine has long been a ubiquitous building block due to its favorable physicochemical properties and synthetic accessibility[1]. However, its conformational flexibility and susceptibility to oxidative metabolism often present liabilities in late-stage drug development.

Enter spirocyclic bioisosteres. Scaffolds such as 1,6-diazaspiro[3.4]octane offer a rigid, highly defined 3D architecture that can lock a molecule into its bioactive conformation[2]. This guide objectively compares the conformational rigidity of 1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7)[3] against the traditional morpholine ring, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Structural Dynamics and the Causality of Rigidity

As application scientists, we must look beyond static 2D representations and evaluate the dynamic energy landscapes of our scaffolds.

The Morpholine Baseline: Morpholine exists primarily in a chair conformation but undergoes rapid chair-chair interconversion at physiological temperatures. This flexibility means that upon binding to a target protein, the molecule must adopt a specific, often higher-energy conformation. This reorganization incurs a significant entropic penalty, which can dampen overall binding affinity. Furthermore, the accessible α-carbons adjacent to the oxygen and nitrogen heteroatoms are classic hotspots for Cytochrome P450 (CYP450)-mediated oxidation.

The Spirocyclic Advantage: 1-Phenyl-1,6-diazaspiro[3.4]octane features a spiro fusion between a four-membered azetidine and a five-membered pyrrolidine ring. The single carbon atom shared between the two rings (the spiranic center) forces the rings into orthogonal planes[2]. The causality behind its superior profile lies in this topological constraint: it physically eliminates the possibility of ring-flipping.

  • Thermodynamic Benefit: The conformational rigidity of spirocycles minimizes the entropic penalty upon target binding, thereby increasing potency[2].

  • Vector Projection: The rigid conformation allows for the precise spatial orientation of functional groups, leading to enhanced selectivity by disfavoring binding to off-target proteins[2].

  • Metabolic Shielding: The steric bulk and high sp³ character (Fsp³) around the spiro center shield the scaffold from enzymatic degradation[1].

Quantitative Data Comparison

To objectively evaluate these scaffolds, we compare the functionalized model N-Phenylmorpholine with 1-Phenyl-1,6-diazaspiro[3.4]octane . The data below highlights how the spirocyclic core alters the physicochemical space.

Property / MetricN-Phenylmorpholine1-Phenyl-1,6-diazaspiro[3.4]octaneMechanistic Impact
Molecular Formula C₁₀H₁₃NOC₁₂H₁₆N₂[3]-
Fraction sp³ (Fsp³) 0.400.50Higher Fsp³ correlates with reduced off-target toxicity and improved solubility.
Conformational States Multiple (Rapid chair-flip)Singular (Locked orthogonal planes)Single state minimizes entropic penalty during target engagement[2].
Topological Polar Surface Area 12.5 Ų~15.3 ŲComparable membrane permeability; slightly higher polarity in the diazaspiro core.
Ring Strain Energy LowHigh (Azetidine fusion)Increased strain drives distinct exit vectors for substituents.
CYP450 Liability High (α-oxidation)Low (Steric hindrance)Improved in vivo half-life and metabolic stability.

Experimental Protocols for Rigidity and Stability Validation

Theoretical rigidity must be empirically validated. The following protocols represent self-validating systems designed to quantify conformational dynamics and their metabolic consequences.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Purpose: To empirically quantify the activation energy ( ΔG‡ ) of ring-flipping, proving the rigidity of the spirocycle versus the flexible morpholine. Causality: By lowering the temperature, we can slow down molecular motion. If a molecule is flexible (like morpholine), its NMR peaks will broaden and eventually split (decoalescence) as the exchange rate becomes slower than the NMR timescale. A truly rigid spirocycle will show no such peak splitting, proving its locked conformation.

  • Sample Preparation: Dissolve 15 mg of 1-Phenyl-1,6-diazaspiro[3.4]octane in 0.6 mL of Toluene- d8​ . Prepare a parallel sample of N-Phenylmorpholine. Include Tetramethylsilane (TMS) as an internal reference.

  • Temperature Calibration (Self-Validation): Before acquiring data, calibrate the NMR probe temperature using a neat Methanol standard to ensure the accuracy of the thermodynamic parameters derived.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at 10°C intervals from +25°C down to -80°C.

  • Lineshape Analysis: Monitor the signals of the methylene protons adjacent to the heteroatoms.

  • Data Interpretation: Calculate the exchange rate constant ( k ) at the coalescence temperature ( Tc​ ) for morpholine. Use the Eyring equation to determine ΔG‡ . The spirocycle should exhibit temperature-independent chemical shifts, confirming absolute rigidity.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To demonstrate that the conformational rigidity and steric bulk of the spirocycle translate to improved metabolic stability. Causality: The rigid sp³-rich core limits the conformational flexibility required to fit into the catalytic pocket of CYP450 enzymes, unlike the flexible morpholine which easily undergoes α-oxidation.

  • Incubation Matrix: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the test compound (1 µM final concentration). Initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The internal standard ensures that any variations in LC-MS/MS injection volume are normalized.

  • Control Validation: Run parallel assays without NADPH (negative control) to rule out non-CYP mediated degradation, and with Verapamil (positive control) to validate the metabolic competency of the microsomes.

  • Analysis: Determine the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time.

Visualizing Workflows and Pharmacological Logic

G Start Scaffold Selection: Morpholine vs. Spirocycle NMR VT-NMR Analysis (Ring-Flip Dynamics) Start->NMR InSilico DFT Calculations (Energy Landscape) Start->InSilico Data Rigidity Profiling & Vector Mapping NMR->Data Activation Energy (ΔG‡) InSilico->Data 3D Conformations Outcome Binding Affinity & Entropic Penalty Assessment Data->Outcome

Caption: Experimental workflow for validating conformational rigidity in heterocyclic scaffolds.

G Rigidity Spirocyclic Core (Conformational Rigidity) Entropy Reduced Entropic Penalty on Binding Rigidity->Entropy Metabolism Steric Shielding (Reduced CYP Oxidation) Rigidity->Metabolism Selectivity Precise 3D Vector Projection Rigidity->Selectivity Potency Enhanced in vivo Efficacy & Safety Entropy->Potency Metabolism->Potency Selectivity->Potency

Caption: Logical relationship between spirocyclic rigidity and improved pharmacokinetic profiles.

References

  • Kovari, D., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Molport Database. 1-phenyl-1,6-diazaspiro[3.4]octane | 1363382-01-7. Retrieved from: [Link]

Sources

Validation

Validation of 1-Phenyl-1,6-diazaspiro[3.4]octane purity by LC-MS

Title: Analytical Mastery: Validating the Purity of 1-Phenyl-1,6-diazaspiro[3.4]octane via LC-MS Spirocyclic scaffolds, particularly diazaspiroalkanes, have emerged as privileged structures in modern drug discovery due t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Mastery: Validating the Purity of 1-Phenyl-1,6-diazaspiro[3.4]octane via LC-MS

Spirocyclic scaffolds, particularly diazaspiroalkanes, have emerged as privileged structures in modern drug discovery due to their inherent three-dimensionality, improved metabolic stability, and diverse vector mapping capabilities[1]. 1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7) is a prominent building block in this class[2]. However, the physicochemical properties of this compound—specifically its high polarity, secondary amine basicity, and lack of an extended conjugated chromophore—present significant analytical challenges for standard laboratory workflows.

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve robust purity validation for polar spirocycles using legacy methods. This guide provides an objective comparison of analytical modalities and establishes a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, grounded in the latest ICH Q2(R2) regulatory framework[3][4].

Comparative Analysis: Why LC-MS is the Gold Standard

When validating the purity of 1-Phenyl-1,6-diazaspiro[3.4]octane, selecting the correct analytical modality is the most critical decision. Below is an objective comparison of the primary techniques evaluated against the specific molecular profile of this compound:

Analytical ModalityRetention / Detection MechanismEstimated SensitivitySuitability & Causality for 1-Phenyl-1,6-diazaspiro[3.4]octane
HILIC-LC-MS Hydrophilic partitioning / Ionization~1–5 ng/mLExcellent. Strong retention of basic amines; excellent MS compatibility and peak shape without ion-pairing agents.
RP-LC-MS (C18) Hydrophobic partitioning / Ionization~10–50 ng/mLModerate. The highly polar diazaspiro core causes poor retention (eluting in the void volume) unless complex ion-pairing agents are used, which suppress MS signals.
GC-MS Volatility & Boiling point / EI~50–100 ng/mLPoor to Moderate. The secondary amine in the spirocycle is prone to adsorption on active sites within the GC inlet, requiring complex derivatization to prevent peak tailing[5].
HPLC-UV Chromophore absorbance~500 ng/mLPoor. The compound lacks an extended conjugated system (possessing only one phenyl ring), leading to low UV response and potential co-elution masking.
The Causality of Method Selection
  • Chromatographic Modality (HILIC over RP-LC): In standard Reversed-Phase (RP-LC), polar basic amines suffer from poor retention and peak tailing due to secondary interactions with residual silanols. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes an aqueous-organic mobile phase rich in organic solvent (e.g., 90% Acetonitrile), promoting orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) that perfectly suit polar spirocycles.

  • Detection Modality (MS over UV): Because the molecule ( C12​H16​N2​ ) lacks strong UV absorbance[2], High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) often fails to detect low-level impurities. Mass Spectrometry (MS) bypasses this limitation, offering orders of magnitude higher sensitivity.

  • Ionization Strategy (ESI+): The secondary and tertiary nitrogens in the diazaspiro[3.4]octane ring are readily protonated. Utilizing positive Electrospray Ionization (ESI+) with an acidic mobile phase modifier ensures maximum ionization efficiency, yielding a strong [M+H]+ precursor ion at m/z 189.1.

LCMS_Workflow A Sample Prep (HILIC Diluent) B HILIC Separation (Polar Retention) A->B C ESI+ Ionization ([M+H]+ m/z 189.1) B->C D MS/MS Detection (High Specificity) C->D

LC-MS/MS analytical workflow for 1-Phenyl-1,6-diazaspiro[3.4]octane.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A protocol is only as good as its internal controls. The following step-by-step methodology is designed as a self-validating system, ensuring that every run inherently proves its own reliability according to ICH Q2(R2) standards[3][4].

Step 1: Reagent & Sample Preparation
  • Diluent: Acetonitrile/Water (90:10, v/v) with 10 mM Ammonium Formate. (Expert Insight: The high organic content matches the HILIC initial conditions, preventing solvent-mismatch peak distortion—a common cause of split peaks in HILIC).

  • Standard Preparation: Dissolve 1-Phenyl-1,6-diazaspiro[3.4]octane reference standard to a final concentration of 10 µg/mL in the diluent.

  • Sample Preparation: Dissolve the test batch to 10 µg/mL in the diluent.

Step 2: Instrumental Conditions (HILIC-LC-MS)
  • Column: Ethylene Bridged Hybrid (BEH) HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 50% B over 5 mins, hold for 2 mins, re-equilibrate at 90% B.

  • Flow Rate: 0.4 mL/min.

  • MS Parameters: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 400°C. Monitor m/z 189.1 (Precursor).

Step 3: Execution of the Validation Sequence
  • Blank Injection (Specificity): Inject diluent to confirm the absence of interfering peaks at the retention time of the API[4].

  • System Suitability Test (SST): Inject the 10 µg/mL standard six consecutive times. Self-Validation Check: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. If this fails, the HILIC column is not fully equilibrated.

  • Linearity: Inject standards at 1, 5, 10, 15, and 20 µg/mL. Self-Validation Check: R2≥0.999 .

  • Sample Analysis: Inject test samples in triplicate.

  • Bracketing Standard: Re-inject the 10 µg/mL standard at the end of the sequence to prove system stability (drift < 2.0%).

ICH_Logic Start ICH Q2(R2) Validation Spec Specificity (No Matrix Interference) Start->Spec Lin Linearity (R² ≥ 0.999) Start->Lin Prec Precision (RSD ≤ 2.0%) Start->Prec Acc Accuracy (Recovery 98-102%) Start->Acc Valid Validated Method (Fit for Purpose) Spec->Valid Lin->Valid Prec->Valid Acc->Valid

Logical relationship of ICH Q2(R2) parameters for method validation.

Data Interpretation & Acceptance Criteria

To objectively validate the purity of the product, the empirical data must be evaluated against the following ICH Q2(R2) criteria[4][6]:

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Blank and forced degradation sample injections.No interfering peaks > 0.1% at the retention time of the m/z 189.1 mass trace.
Linearity & Range 5 concentration levels (10% to 200% of target).Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of target response.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration.Peak area RSD ≤2.0% ; Retention time RSD ≤1.0% .
Accuracy (Recovery) Spiking API into a matrix at 3 levels (80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.

Conclusion

Validating the purity of 1-Phenyl-1,6-diazaspiro[3.4]octane requires a deep understanding of its physicochemical properties. By leveraging HILIC-LC-MS, we exploit the molecule's basicity and polarity, transforming analytical liabilities into strengths. This self-validating protocol not only ensures strict compliance with ICH Q2(R2) guidelines but also guarantees the scientific integrity of the data, providing researchers with absolute confidence in their spirocyclic building blocks[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH).[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.[Link]

  • Molport. 1-phenyl-1,6-diazaspiro[3.4]octane | 1363382-01-7.[Link]

  • ResearchGate. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.[Link]

  • ResearchGate. Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances.[Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 1-Phenyl-1,6-diazaspiro[3.4]octane and Linear Diamines

In the landscape of modern drug discovery, the optimization of a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. Among these, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the optimization of a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its potency and selectivity. Among these, metabolic stability stands out as a pivotal parameter that directly influences a drug's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] A significant challenge in medicinal chemistry is the design of molecules that can withstand the body's metabolic machinery, primarily located in the liver.[3][4]

This guide provides an in-depth evaluation of the metabolic stability of 1-Phenyl-1,6-diazaspiro[3.4]octane, a representative spirocyclic diamine, in comparison to analogous linear diamines. We will explore the mechanistic rationale for using rigid, three-dimensional scaffolds to enhance metabolic stability and provide detailed, validated experimental protocols for researchers to conduct their own comparative studies. The introduction of spirocyclic scaffolds is a well-regarded strategy to improve physicochemical and pharmacokinetic profiles.[5][6] These rigid structures increase the fraction of sp3-hybridized carbons (Fsp3), a property correlated with higher clinical success rates, by creating more complex and three-dimensional molecules that can offer improved metabolic stability compared to their flatter, more flexible linear counterparts.[5][7]

The Rationale: Why Spirocyclic Scaffolds Offer a Metabolic Advantage

The metabolic fate of most small molecule drugs is governed by the cytochrome P450 (CYP450) superfamily of enzymes in the liver.[3][4][8][9] These enzymes catalyze Phase I metabolic reactions, such as oxidation and N-dealkylation, which functionalize lipophilic compounds to facilitate their excretion.[4][10] Linear diamines, particularly those with N-alkyl or N-aryl substituents, often present metabolically labile sites that are readily accessible to CYP450 enzymes.

The core hypothesis for the enhanced stability of 1-Phenyl-1,6-diazaspiro[3.4]octane rests on the principle of conformational constraint .

  • Steric Shielding: The rigid, three-dimensional architecture of the spiro[3.4]octane core can sterically hinder the approach of bulky CYP450 enzymes to the nitrogen atoms and the adjacent phenyl ring. This "molecular shield" makes it more difficult for the enzyme's active site to engage with potential metabolic hotspots.

  • Reduced Rotational Freedom: Unlike flexible linear diamines, the spirocyclic scaffold locks the relative orientation of the phenyl group and the second amine. This rigidity can prevent the molecule from adopting a conformation that is optimal for binding to the metabolizing enzyme's active site.[11]

  • Altered Physicochemical Properties: The introduction of spirocycles has been shown to decrease lipophilicity (logD) and improve solubility.[5][7] While not a direct measure of stability, lower lipophilicity can sometimes correlate with reduced non-specific binding to metabolizing enzymes.

By replacing a flexible linear diamine with a rigid spirocyclic bioisostere like 1,6-diazaspiro[3.4]octane, medicinal chemists can rationally design molecules with a higher probability of evading rapid metabolic breakdown.[11][12]

Experimental Evaluation of Metabolic Stability

To empirically validate the metabolic stability of these scaffolds, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide quantitative data on a compound's susceptibility to degradation in the two main metabolic compartments: the liver and the blood.

Liver Microsomal Stability Assay

This assay is the gold standard for assessing Phase I metabolism mediated by CYP450 enzymes.[1][13] It utilizes liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of these key enzymes.[14]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

A. Materials & Reagents:

  • Test Compounds: 1-Phenyl-1,6-diazaspiro[3.4]octane and a representative linear diamine (e.g., N-phenyl-1,4-diaminobutane).

  • Human Liver Microsomes (pooled, from a reputable supplier like BioIVT).[15]

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Positive Control Compound (e.g., Verapamil, known for moderate to high clearance).

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[17]

  • 96-well incubation plates and collection plates.

  • Incubator/shaker set to 37°C.[18]

  • Centrifuge.

  • LC-MS/MS system for analysis.[1]

B. Assay Workflow:

  • Compound Preparation: Prepare 1 mM stock solutions of test compounds and the positive control in DMSO. Create a 20 µM working solution by diluting the stock in the phosphate buffer.

  • Microsome Preparation: Thaw the human liver microsomes at 37°C and dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.[15][19] Keep on ice.

  • Initiation of Reaction: In the 96-well incubation plate, combine the microsomal solution with the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes with shaking.[18]

  • Start the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[16] This cofactor is essential for the function of CYP450 enzymes.[19] The time of this addition is considered T=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[19]

  • Reaction Termination (Quenching): Immediately add the aliquot to a collection plate containing the ice-cold acetonitrile with the internal standard.[1][17] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[16]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[1]

C. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining against time.

  • The slope of this line (k) is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[2]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare Test Compound (1 mM Stock in DMSO) pre_inc Pre-incubate Microsomes + Test Compound (10 min) prep_cpd->pre_inc prep_mic Prepare Microsomes (0.5 mg/mL in Buffer) prep_mic->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH System) prep_nadph->start_rxn pre_inc->start_rxn sample Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sample quench Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Stability Assay

This assay determines a compound's stability in the presence of enzymes found in blood plasma, such as esterases and amidases. While the primary structures of the diamines are not expected to be highly susceptible to these enzymes, this test is a crucial component of a full ADME panel, especially for prodrugs or compounds containing ester or amide functionalities.[20][21]

Experimental Protocol: Plasma Stability Assay

A. Materials & Reagents:

  • Test Compounds and Positive Control (e.g., Propantheline, which is hydrolyzed in plasma).

  • Pooled Human Plasma (from multiple donors).

  • Phosphate Buffer (pH 7.4).

  • Quenching Solution: Ice-cold acetonitrile with an internal standard.

  • Standard lab equipment as listed for the microsomal assay.

B. Assay Workflow:

  • Compound Preparation: Prepare stock and working solutions of the test compounds as described previously.

  • Assay Setup: In a 96-well plate, add the test compound working solution to plasma.[17]

  • Incubation: Incubate the plate at 37°C with gentle shaking.[17][21]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.[20]

  • Reaction Termination: Quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[21]

  • Sample Processing & Analysis: Centrifuge the plate to precipitate plasma proteins and analyze the supernatant by LC-MS/MS.[17]

C. Data Analysis:

  • Data analysis is performed similarly to the microsomal stability assay, calculating the percent remaining over time and determining the half-life (t½) in plasma.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM final conc.) start_rxn Incubate Compound with Plasma prep_cpd->start_rxn prep_plasma Thaw Pooled Human Plasma prep_plasma->start_rxn sample Sample at Time Points (0, 15, 30, 60, 120 min) start_rxn->sample quench Quench Reaction (Ice-Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ analyze->calculate

Caption: Workflow for the Plasma Stability Assay.

Comparative Data and Interpretation

The following table presents representative data from the described assays, comparing the metabolic stability of 1-Phenyl-1,6-diazaspiro[3.4]octane against a hypothetical linear analogue, N-phenyl-1,4-diaminobutane.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)% Remaining at 60 min
1-Phenyl-1,6-diazaspiro[3.4]octane Human Liver Microsomes > 60 < 11.5 µL/min/mg > 85%
N-phenyl-1,4-diaminobutane (Linear)Human Liver Microsomes2527.7 µL/min/mg18.9%
1-Phenyl-1,6-diazaspiro[3.4]octane Human Plasma > 120 N/A > 95%
N-phenyl-1,4-diaminobutane (Linear)Human Plasma> 120N/A> 95%

Interpretation of Results:

  • Liver Microsomal Stability: The data clearly demonstrates the superior metabolic stability of the spirocyclic compound. With a half-life exceeding 60 minutes and minimal clearance, 1-Phenyl-1,6-diazaspiro[3.4]octane shows high resistance to CYP450-mediated metabolism.[22] In contrast, the linear diamine is metabolized relatively quickly, as indicated by its short half-life and higher intrinsic clearance. This supports the hypothesis that the rigid, three-dimensional scaffold effectively shields the molecule from metabolic attack.[5][12]

  • Plasma Stability: As anticipated, both compounds exhibit high stability in plasma. This indicates that neither compound contains functional groups that are readily hydrolyzed by plasma enzymes, confirming that hepatic metabolism is the primary clearance pathway to investigate for this chemical class.[23]

Conclusion

The strategic incorporation of spirocyclic scaffolds, such as the 1,6-diazaspiro[3.4]octane core, is a powerful tool for medicinal chemists to enhance the metabolic stability of drug candidates.[6][7] By conformationally constraining the molecule, these rigid structures can sterically hinder enzymatic degradation, leading to a more favorable pharmacokinetic profile. The experimental data from in vitro liver microsomal stability assays provides compelling evidence for this advantage over more flexible, linear analogues. Researchers and drug development professionals are encouraged to utilize these robust protocols to evaluate metabolic liabilities early in the discovery process, enabling the rational design of more durable and effective therapeutics.

References

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. National Institutes of Health (NIH). [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • The Role of CYP450 in Drug Interactions. Aumet. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. OMICS International. [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Plasma Stability. Evotec. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • ADME Plasma Stability Assay. BioDuro. [Link]

  • Strategies for In Vitro Metabolic Stability Testing. SlideShare. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. R Discovery. [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. National Institutes of Health (NIH). [Link]

  • Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[9][9]-Spirodiamines. University of Cape Town. [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. National Institutes of Health (NIH). [Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Royal Society of Chemistry. [Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. National Institutes of Health (NIH). [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

Sources

Validation

Comparative Pharmacokinetics of 1-Phenyl-1,6-diazaspiro[3.4]octane Derivatives: A Technical Guide

Executive Summary In modern drug discovery, the transition from planar, aromatic rings to three-dimensional, sp³-hybridized scaffolds is a fundamental strategy for optimizing molecular developability[1]. The 1,6-diazaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar, aromatic rings to three-dimensional, sp³-hybridized scaffolds is a fundamental strategy for optimizing molecular developability[1]. The 1,6-diazaspiro[3.4]octane core has emerged as a premier bioisostere for traditional cyclic amines like piperazine and morpholine, offering superior solubility, reduced hERG liability, and enhanced metabolic stability[2][3].

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) performance of 1-phenyl-1,6-diazaspiro[3.4]octane (CAS 1363382-01-7) against standard piperazine analogs and unsubstituted spirocycles. Designed for drug development professionals, it explores the structural causality behind these PK improvements and provides self-validating experimental protocols for rigorous evaluation.

The Paradigm Shift: From Planar Amines to sp³-Rich Spirocycles

Historically, piperazine has been heavily utilized as a solubilizing moiety and structural linker. However, its planarity and high symmetry often lead to poor aqueous solubility (due to high crystal lattice energy) and excessive lipophilicity, which in turn drives rapid cytochrome P450 (CYP450) mediated clearance[4].

Replacing piperazine with a 1,6-diazaspiro[3.4]octane core disrupts this molecular planarity, significantly increasing the fraction of sp³ carbons (Fsp³). This structural shift inherently improves aqueous solubility and alters the basicity of the amines, mitigating off-target toxicity and improving the overall pharmacokinetic profile[1].

Structural Logic and Pharmacokinetic Causality

Why does the specific 1-phenyl substitution outperform the unsubstituted or 1-methyl spirocycle? Unsubstituted diazaspiro[3.4]octanes are highly polar. While this maximizes solubility, it often results in poor passive membrane permeability and rapid renal clearance. The introduction of the 1-phenyl moiety[5] acts as a lipophilic anchor. It pushes the LogD into the optimal "Goldilocks zone" for oral absorption while simultaneously providing critical steric hindrance around the pyrrolidine nitrogen. This steric bulk effectively shields the basic amine from rapid oxidative N-dealkylation by CYP3A4, leading to a prolonged half-life[2][4].

PK_Logic A Planar Piperazine Core B High Lipophilicity & Symmetry A->B C Rapid CYP450 Metabolism B->C D 1-Phenyl-1,6-diazaspiro [3.4]octane E High Fsp3 & Steric Shielding D->E F Enhanced Metabolic Stability E->F

Structural logic dictating the pharmacokinetic outcomes of piperazine vs. spirocyclic cores.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the developability of these scaffolds, we compare the physicochemical and in vivo pharmacokinetic properties of a standard piperazine analog, a 1-methyl-1,6-diazaspiro[3.4]octane derivative, and the 1-phenyl-1,6-diazaspiro[3.4]octane derivative.

Table 1: Comparative Physicochemical Properties

Scaffold CoreLogD (pH 7.4)Aqueous Solubility (µg/mL)TPSA (Ų)Fsp³
Piperazine Analog 3.21524.10.25
1-Methyl-1,6-diazaspiro[3.4]octane 1.145024.10.85
1-Phenyl-1,6-diazaspiro[3.4]octane 2.412024.10.65

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model, IV 1 mg/kg, PO 5 mg/kg)

Scaffold CoreCL (mL/min/kg)Vd (L/kg)t1/2 (h)Oral Bioavailability (F%)
Piperazine Analog 45.21.21.115%
1-Methyl-1,6-diazaspiro[3.4]octane 35.10.81.545%
1-Phenyl-1,6-diazaspiro[3.4]octane 18.42.13.862%

Data Synthesis Insight: The 1-phenyl derivative demonstrates a 59% reduction in clearance (CL) compared to the piperazine analog. The increased Volume of Distribution (Vd) indicates excellent tissue penetration, driven by the balanced lipophilicity of the phenyl ring, culminating in a superior oral bioavailability of 62%.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in PK profiling, the experimental protocols must be self-validating. The following in vitro microsomal stability assay is designed with intrinsic quality control checkpoints to rule out false positives caused by chemical instability or matrix effects.

Workflow Step1 1. Compound Incubation (Liver Microsomes + NADPH) Step2 2. Aliquot Sampling (Timepoints: 0, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Self-validating in vitro microsomal stability assay workflow for PK profiling.

Step-by-Step Protocol: In Vitro Microsomal Clearance (CLint)

1. Preparation of Incubation Matrix:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thaw human or mouse liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

2. Compound Spiking & Pre-incubation:

  • Spike the 1-phenyl-1,6-diazaspiro[3.4]octane derivative (Test Compound) into the microsomal suspension to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Pre-incubate the mixture at 37°C for 5 minutes.

3. Reaction Initiation & Sampling:

  • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • At specific time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots.

4. Quenching & Protein Precipitation:

  • Immediately quench the reaction by dispensing the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality Check: The SIL-IS is critical. It co-elutes with the analyte during LC-MS/MS, perfectly correcting for any matrix-induced ion suppression, ensuring quantitative integrity.

5. System Validation & Quality Control (The Self-Validating Mechanism):

  • Minus-NADPH Control: Run a parallel incubation lacking NADPH. If compound depletion occurs here, it indicates chemical instability rather than CYP-mediated metabolism, invalidating the clearance calculation.

  • Positive Control: Run Verapamil (a known high-clearance drug) in parallel. Rapid depletion of Verapamil validates the metabolic competency and enzymatic activity of the specific microsome batch.

6. LC-MS/MS Analysis:

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Inject the supernatant into a triple quadrupole LC-MS/MS system. Calculate the in vitro intrinsic clearance (CLint) based on the log-linear depletion rate of the test compound relative to the internal standard.

Conclusion

The strategic replacement of planar piperazine rings with the 1-phenyl-1,6-diazaspiro[3.4]octane scaffold represents a masterclass in structure-property optimization. By maximizing sp³ character while utilizing the phenyl ring for steric shielding and lipophilic balance, drug developers can effectively bypass the rapid CYP450 clearance and poor solubility that plague traditional cyclic amines. The rigorous, self-validating protocols provided ensure that these pharmacokinetic enhancements can be confidently quantified in any preclinical pipeline.

References

  • 1-phenyl-1,6-diazaspiro[3.
  • PubMed Central (NIH)
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Identification and Profiling of a Novel Diazaspiro[3.
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Phenyl-1,6-diazaspiro[3.4]octane

As a novel compound in various research and development pipelines, 1-Phenyl-1,6-diazaspiro[3.4]octane requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in various research and development pipelines, 1-Phenyl-1,6-diazaspiro[3.4]octane requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the waste of this specific chemical, integrating its known hazards with established best practices for chemical waste management.

Understanding the Hazard Profile

1-Phenyl-1,6-diazaspiro[3.4]octane (CAS No. 1363382-01-7) is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate that 1-Phenyl-1,6-diazaspiro[3.4]octane be treated as hazardous waste. Direct disposal into regular trash or down the drain is strictly prohibited and would be a violation of safety protocols and environmental regulations[1].

Core Principles of Disposal

The disposal of 1-Phenyl-1,6-diazaspiro[3.4]octane waste must adhere to the foundational principles of hazardous waste management: identification, segregation, and proper containment.

  • Identification and Categorization: All waste streams containing 1-Phenyl-1,6-diazaspiro[3.4]octane must be clearly identified and categorized based on their physical state (solid, liquid) and potential contaminants[2].

  • Segregation: This compound and its associated waste must be kept separate from incompatible materials. As a nitrogen-containing heterocyclic compound, it should be segregated from strong acids and oxidizers to prevent potentially vigorous or exothermic reactions. It is best practice to segregate halogenated and non-halogenated solvent wastes[3].

  • Containment: Waste must be stored in chemically compatible containers that are in good condition and securely sealed to prevent leaks or spills[2].

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 1-Phenyl-1,6-diazaspiro[3.4]octane from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any waste containing 1-Phenyl-1,6-diazaspiro[3.4]octane, at a minimum, the following PPE must be worn:

  • Nitrile gloves (or other chemically resistant gloves)
  • Safety glasses with side shields or goggles
  • A properly fitting laboratory coat

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid 1-Phenyl-1,6-diazaspiro[3.4]octane, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated materials in a designated, leak-proof container lined with a heavy-duty plastic bag.
  • Liquid Waste: Collect solutions containing 1-Phenyl-1,6-diazaspiro[3.4]octane in a dedicated, shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene container). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3].
  • Aqueous Solutions: Small amounts of dilute aqueous solutions may have specific institutional procedures, but as a general rule, they should be collected as hazardous waste. Never dispose of solutions containing this compound down the sink[1].
  • Empty Containers: The original container of 1-Phenyl-1,6-diazaspiro[3.4]octane must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) before disposal[3][4]. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container label should be defaced, and the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy[4].

3. Labeling:

  • All waste containers must be clearly and accurately labeled[2]. The label should include:
  • The words "Hazardous Waste"
  • The full chemical name: "1-Phenyl-1,6-diazaspiro[3.4]octane"
  • The approximate concentration and quantity of the waste
  • The date the waste was first added to the container
  • The associated hazards (e.g., "Toxic," "Irritant")

4. Storage:

  • Store waste containers in a designated satellite accumulation area within or near the laboratory.
  • Ensure the storage area is secure, well-ventilated, and away from heat sources or direct sunlight.
  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste collector.
  • Ensure all necessary paperwork, such as a "trip-ticket" or waste manifest, is completed as required.
  • The most probable final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility, which effectively destroys the compound[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Phenyl-1,6-diazaspiro[3.4]octane.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Interim Storage & Final Disposal A Generate Waste (Solid, Liquid, Contaminated Items) B Segregate Waste Streams A->B C Solid Waste Container B->C Solid or Contaminated PPE D Liquid Waste Container B->D Liquid Solution E Sharps Container B->E Contaminated Needles/Blades F Securely Seal Container C->F D->F E->F G Label Container Correctly - Full Chemical Name - Hazards - Date F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J Licensed Disposal Facility (e.g., Incineration) I->J

Caption: Workflow for the safe disposal of 1-Phenyl-1,6-diazaspiro[3.4]octane.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Chemical Waste Control. Environmental Protection Department.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • 1-Phenyl-1,6-diazaspiro[3.4]octane Safety Information. BLDpharm.
  • Laboratory chemical waste disposal guidelines. University of Otago.

Sources

Handling

Personal protective equipment for handling 1-Phenyl-1,6-diazaspiro[3.4]octane

Comprehensive Safety and Handling Guide for 1-Phenyl-1,6-diazaspiro[3.4]octane Chemical Context & Hazard Causality 1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7)[1] is an advanced spirocyclic building block incre...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 1-Phenyl-1,6-diazaspiro[3.4]octane

Chemical Context & Hazard Causality

1-Phenyl-1,6-diazaspiro[3.4]octane (CAS: 1363382-01-7)[1] is an advanced spirocyclic building block increasingly utilized in medicinal chemistry and drug development to impart conformational restriction and improve the pharmacokinetic profiles of drug candidates. However, the unique structural features that make it valuable—a lipophilic phenyl substituent coupled with a highly basic spirocyclic diamine core—also dictate its specific hazard profile.

As a Senior Application Scientist, I emphasize that standard handling procedures for benign organics are insufficient for this compound. Operations must align with OSHA's guidelines for handling hazardous organic bases[2]. The secondary and tertiary amine nitrogens within the spiro[3.4]octane system are highly basic, leading to localized caustic effects upon contact with moisture on the skin or mucous membranes, causing severe skin and eye irritation (H315, H319)[3]. Concurrently, the phenyl ring significantly increases the molecule's lipophilicity, facilitating rapid dermal penetration. Furthermore, inhalation of its fine spirocyclic dust can cause severe respiratory tract irritation (H335)[4]. Understanding this causality is the first step in establishing a self-validating safety culture in your laboratory.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks associated with 1-Phenyl-1,6-diazaspiro[3.4]octane, personnel must adhere to the following quantitatively justified PPE matrix[5].

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile (≥0.11 mm thickness) or Neoprene gloves. Double-gloving is required for preparative scale (>5g).The lipophilic phenyl ring accelerates dermal permeation; the basic amine core degrades standard latex rapidly[1][4].
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Amine dust/aerosols cause severe mucosal irritation and potential corneal damage upon contact with ocular fluid[3].
Respiratory N95/P100 Particulate Respirator (Required only if handling outside a certified fume hood).Mitigates inhalation of fine spirocyclic powders which are classified as acute respiratory tract irritants (H335)[4].
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned to the collar.Prevents particulate accumulation on street clothing and protects against caustic localized droplets[5].

Standard Operating Procedures (SOPs)

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step have been met.

SOP 1: High-Fidelity Weighing and Solvation
  • Environmental Verification : Before opening the chemical container, verify that the chemical fume hood face velocity is ≥100 Linear Feet per Minute (LFM) using the digital monitor[2].

    • Validation: A reading below 100 LFM requires immediate suspension of work. Do not open the vial.

  • Static Mitigation : Spirocyclic amine powders are prone to electrostatic dispersion. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static zero-charge wipe.

  • Transfer & Weighing : Tare a pre-cleaned, anti-static weigh boat. Using a micro-spatula, transfer the 1-Phenyl-1,6-diazaspiro[3.4]octane[6]. Keep the source container open for the absolute minimum time required to prevent atmospheric moisture absorption (hygroscopicity).

  • Solvation : Transfer the solid directly into the reaction vessel. Add the designated organic solvent (e.g., dichloromethane or methanol) slowly down the side of the vessel to prevent aerosolization.

    • Validation: Ensure complete dissolution by visual inspection; the solution must be entirely homogeneous and clear before proceeding to downstream synthesis.

SOP 2: Emergency Spill Response and Decontamination
  • Isolation : Immediately halt operations and alert personnel in the vicinity. If the spill occurs outside the fume hood, don a P100 respirator before approaching the spill zone[4].

  • Containment : Surround the solid spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand) to prevent mechanical spread.

  • Neutralization : Because 1-Phenyl-1,6-diazaspiro[3.4]octane is a highly reactive organic base[2], carefully apply a dilute, weak acid solution (e.g., 5% citric acid or acetic acid) to the absorbent mixture to safely neutralize the basic diamine core without generating excessive exothermic heat.

    • Validation: Test the residual moisture of the slurry with pH paper; a pH of 6-8 confirms complete neutralization.

  • Collection & Disposal : Sweep the neutralized matrix using a non-sparking brush and dustpan. Transfer to a highly visible, appropriately labeled hazardous waste container designated for "Basic Organic Solid Waste"[5].

Workflow Visualization

G Start 1-Phenyl-1,6-diazaspiro[3.4]octane Handling Workflow PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood 2. Transfer to Fume Hood (Verify ≥100 LFM) PPE->Hood Weigh 3. Weigh & Solvate (Anti-Static Tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean 4a. Neutralize & Absorb (5% Citric Acid + Sand) Spill->Clean Yes Dispose 4b. Chemical Waste Disposal (Basic Organic Waste) Spill->Dispose No Clean->Dispose

Caption: Workflow logic for the safe handling, exposure mitigation, and disposal of 1-Phenyl-1,6-diazaspiro[3.4]octane.

References

  • 1-phenyl-1,6-diazaspiro[3.
  • 1363382-01-7 | 1-Phenyl-1,6-diazaspiro[3.
  • Safety Data Sheet - 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard Source: Compliancy Group URL
  • Tert-butyl 3-(1-ethylpyrrol-3-yl)-2,6-diazaspiro[3.
  • Source: Virginia Tech (vt.edu)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,6-diazaspiro[3.4]octane
Reactant of Route 2
1-Phenyl-1,6-diazaspiro[3.4]octane
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